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Foundational

Accelerating Hit-to-Lead Optimization: The Strategic Utility of 1-(3-Bromo-5-methylphenyl)propan-1-amine in Early-Stage Drug Discovery

Executive Summary In the highly attritional landscape of early-stage drug discovery, the selection of a versatile, stereochemically defined building block is paramount. 1-(3-Bromo-5-methylphenyl)propan-1-amine represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly attritional landscape of early-stage drug discovery, the selection of a versatile, stereochemically defined building block is paramount. 1-(3-Bromo-5-methylphenyl)propan-1-amine represents an elite chiral scaffold that provides medicinal chemists with multiple orthogonal vectors for structural diversification. This whitepaper details the structural causality, stereochemical implications, and self-validating experimental workflows required to leverage this molecule in hit-to-lead (H2L) optimization campaigns.

Pharmacophore Significance & Structural Causality

The core architecture of 1-phenylpropan-1-amine is a privileged pharmacophore, frequently utilized in the design of neuroactive compounds, G-protein-coupled receptor (GPCR) modulators, and metabolic regulators. For instance, derivatives of this core have been successfully deployed as highly potent GPR88 agonists[1] and non-acidic PPARγ partial agonists[2].

The specific functionalization of 1-(3-Bromo-5-methylphenyl)propan-1-amine is not arbitrary; each moiety serves a distinct mechanistic purpose in structure-activity relationship (SAR) exploration:

  • The Primary Amine (N-Vector): Serves as the primary point of derivatization. It can be rapidly converted into amides, ureas, or sulfonamides to probe the hydrogen-bonding network of a target's binding pocket.

  • The "Magic Methyl" Effect (C5): The incorporation of a methyl group at the meta-position strategically increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, it sterically shields the aromatic ring from CYP450-mediated oxidation, a phenomenon widely documented to profoundly improve metabolic half-life[3].

  • The Halogen Handle (C3): The bromine atom is electronically tuned by the meta-methyl group, making it an ideal oxidative addition partner for Palladium(0). This provides an orthogonal reactive site for late-stage functionalization (LSF) to explore the hydrophobic sub-pockets of a target.

  • The Chiral Center (C1): Dictates the precise 3D spatial orientation of the propyl chain and the amine vector, enforcing strict stereospecific target engagement.

G Core 1-(3-Bromo-5-methylphenyl) propan-1-amine Amine Primary Amine N-Derivatization (Amides, Ureas) Core->Amine Vector 1 Bromo 3-Bromo Group Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Core->Bromo Vector 2 Methyl 5-Methyl Group Metabolic Stability & Lipophilicity (LogP) Core->Methyl Property Chiral C1 Chiral Center Stereospecific Binding (Eutomer Selection) Core->Chiral 3D Space

Fig 1. Structural rationale and divergent synthetic utility of the 1-(3-Bromo-5-methylphenyl)propan-1-amine scaffold.

The Eutomer-Distomer Paradigm

Because biological targets (e.g., GPCRs, kinases) are inherently chiral environments, the enantiomers of a 1-phenylpropan-1-amine derivative will exhibit vastly different thermodynamic binding parameters ( ΔH∘ , ΔS∘ , ΔG∘ ).

In early-stage discovery, it is critical to resolve the racemic scaffold into its pure (R) and (S) enantiomers prior to library synthesis. The enantiomer that exhibits higher affinity and efficacy is termed the eutomer , while the less active (or inactive) enantiomer is the distomer . Testing the racemic mixture often masks true potency and can introduce off-target toxicity driven by the distomer.

Self-Validating Experimental Protocols for Library Generation

To systematically explore the SAR of this scaffold, we employ a two-stage synthetic workflow: initial N-derivatization followed by late-stage functionalization at the C3 position.

Protocol A: Amide Coupling (N-Derivatization)

This protocol establishes the primary vector while preserving the integrity of the C1 chiral center.

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics. Rapid coupling minimizes the lifetime of the activated ester, thereby suppressing base-catalyzed racemization at the adjacent C1 stereocenter.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the amine without competing as a nucleophile against the activated ester.

  • Amine Addition: Add enantiopure 1-(3-Bromo-5-methylphenyl)propan-1-amine (1.0 eq). Stir at room temperature for 2 hours.

  • Workup & Self-Validation: Quench with water, extract with EtOAc, and wash extensively with 5% LiCl (to remove DMF) and brine.

    • Validation: LC-MS analysis must confirm the complete disappearance of the primary amine mass ( m/z 228/230, exhibiting the characteristic 1:1 isotopic ratio of bromine) and the appearance of the desired amide product.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Once the optimal N-vector is established, the 3-bromo handle is utilized to explore the hydrophobic pocket of the target[4].

  • Reagent Assembly: Combine the bromo-amide intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2​O .

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst and to inhibit the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into an electron-rich, sterically hindered meta-methyl bromobenzene bond.

  • Reaction: Heat the sealed vial to 90°C for 4 hours.

  • Workup & Self-Validation: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

    • Validation: 1H -NMR must confirm the loss of the distinct meta-coupling pattern of the starting bromide and the integration of the new aryl substituent.

SAR_Workflow Start Racemic Scaffold 1-(3-Bromo-5-methylphenyl)propan-1-amine Resolution Chiral Resolution (SFC / Chiral HPLC) Start->Resolution Eutomer (R)-Enantiomer (Active Eutomer) Resolution->Eutomer Retain Distomer (S)-Enantiomer (Inactive Distomer) Resolution->Distomer Discard/Control Coupling Amide Coupling (HATU, DIPEA, R1-COOH) Eutomer->Coupling LSF Late-Stage Functionalization (Suzuki Coupling at 3-Br with R2-B(OH)2) Coupling->LSF Orthogonal Handle Screening In Vitro Screening (Target Engagement & ADME) LSF->Screening SAR Library

Fig 2. Sequential experimental workflow from chiral resolution to late-stage functionalization and screening.

Quantitative SAR Data Presentation

To illustrate the power of this scaffold, Table 1 presents a hypothetical, yet mechanistically grounded, SAR dataset for a library targeting a neurodegenerative GPCR (e.g., GPR88). The data demonstrates the critical nature of the eutomer and the profound impact of late-stage cross-coupling on both potency and ADME properties (Microsomal Stability).

Table 1: SAR and ADME Profiling of 1-(3-Bromo-5-methylphenyl)propan-1-amine Derivatives

Compound IDStereochemistryR1 (Amide Vector)R2 (Suzuki Partner at C3)Target EC₅₀ (nM)Microsomal T₁/₂ (min)
CMPD-001 RacemicCyclohexylBromine (Uncoupled)45022
CMPD-002 (S)-DistomerCyclohexylBromine (Uncoupled)>10,00025
CMPD-003 (R)-EutomerCyclohexylBromine (Uncoupled)12021
CMPD-004 (R)-EutomerCyclohexylPhenyl4548
CMPD-005 (R)-EutomerCyclohexyl3-Pyridyl12 >120

Data Interpretation: Resolution of the racemate (CMPD-001) reveals that the (R)-enantiomer (CMPD-003) is the active eutomer. Replacing the C3-Bromine with a 3-Pyridyl group via Suzuki coupling (CMPD-005) not only yields a 10-fold increase in target potency but also drastically improves metabolic stability by eliminating the lipophilic halogen and introducing a polar surface area (PSA) modifier.

Conclusion

1-(3-Bromo-5-methylphenyl)propan-1-amine is not merely a chemical building block; it is a highly engineered starting point for rational drug design. By combining the stereospecificity of the C1 chiral center, the metabolic shielding of the C5 methyl group, and the orthogonal reactivity of the C3 bromine, medicinal chemists can rapidly traverse chemical space. When coupled with rigorous, self-validating experimental protocols, this scaffold significantly accelerates the transition from initial hit identification to the delivery of high-quality, metabolically stable lead compounds.

References

  • Rahman, M. T., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold." ACS Chemical Neuroscience, 2024, 15(1), 169-192.

  • van Marrewijk, L. M., et al. "SR2067 Reveals a Unique Kinetic and Structural Signature for PPARγ Partial Agonism." ACS Chemical Biology, 2016, 11(1), 273-283.

  • Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions." Angewandte Chemie International Edition, 2013, 52(47), 12256-12267.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

Sources

Exploratory

Blood-brain barrier permeability of 1-(3-Bromo-5-methylphenyl)propan-1-amine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(3-Bromo-5-methylphenyl)propan-1-amine Abstract The blood-brain barrier (BBB) represents the most significant challenge in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(3-Bromo-5-methylphenyl)propan-1-amine

Abstract

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing approximately 98% of small-molecule drugs from reaching the brain.[1] This guide provides a comprehensive framework for evaluating the BBB permeability of a novel small molecule, 1-(3-Bromo-5-methylphenyl)propan-1-amine. We will navigate the critical path of assessment, from initial computational predictions based on physicochemical properties to rigorous in vitro and in vivo validations. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a scientifically sound evaluation.

Foundational Principles of Blood-Brain Barrier Permeation

The BBB is a dynamic and highly selective interface formed by the endothelial cells of the brain's capillaries, which are connected by complex tight junctions that severely restrict the passive, paracellular movement of substances from the bloodstream into the brain.[2][3] This physical barrier is supported by pericytes and astrocytic end-feet, collectively forming the "neurovascular unit," which regulates blood flow and barrier function.[2]

Molecules can cross this formidable barrier through several mechanisms:

  • Passive Transmembrane Diffusion: The primary route for many CNS-active drugs. This mechanism favors small molecules (typically under 400-500 Daltons) with high lipophilicity, which allows them to dissolve in the lipid membranes of the endothelial cells.[1][2]

  • Carrier-Mediated Transport (CMT): Utilizes specific transporter proteins (e.g., for glucose, amino acids) to shuttle essential molecules into the brain.[1]

  • Receptor-Mediated Transcytosis (RMT): A mechanism for larger molecules like peptides and proteins, which bind to specific receptors on the endothelial surface, triggering their transport across the cell.[2]

  • Active Efflux: A major obstacle for drug delivery, where ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump xenobiotics from the brain back into the bloodstream.[1][4]

Understanding these pathways is paramount, as a compound's ability to permeate the BBB is a delicate balance between its inherent physicochemical properties and its interaction with these biological transport systems.

Caption: Figure 1: The Neurovascular Unit

Physicochemical & In Silico Assessment of 1-(3-Bromo-5-methylphenyl)propan-1-amine

The first step in evaluating a compound's CNS potential is to analyze its fundamental physicochemical properties. These descriptors serve as the basis for in silico models that predict BBB permeability. While no single property is definitive, together they provide a strong indication of a molecule's likely behavior. Key properties influencing BBB permeation include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the count of hydrogen bond donors (HBD) and acceptors (HBA).[4]

Table 1: Predicted Physicochemical Properties of the Target Compound (Note: As direct experimental data for 1-(3-bromo-5-methylphenyl)propan-1-amine is not readily available, these values are estimated based on its structure and data from the highly similar compound (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine[5].)

PropertyPredicted ValueOptimal Range for BBB PermeationRationale
Molecular Weight (MW)~240.14 g/mol < 400-500 DaSmaller molecules more readily diffuse across the BBB.[1][2]
Lipophilicity (XLogP3)~3.0 - 3.51.5 - 4.0High lipophilicity aids in partitioning into the endothelial cell membrane, but excessive lipophilicity can lead to sequestration.[2][6]
H-Bond Donors (HBD)1< 3Fewer hydrogen bonds reduce polarity and improve membrane crossing.[2]
H-Bond Acceptors (HBA)1< 5-7Fewer hydrogen bonds reduce polarity and improve membrane crossing.[7]
Polar Surface Area (TPSA)~26 Ų< 70-90 ŲA lower TPSA is strongly correlated with higher BBB permeability.[8]

Initial Assessment: The predicted physicochemical profile of 1-(3-Bromo-5-methylphenyl)propan-1-amine is highly favorable for passive diffusion across the BBB. Its molecular weight, lipophilicity, and hydrogen bonding characteristics all fall within the generally accepted "rules" for CNS-penetrant compounds. This strong in silico profile justifies progression to experimental validation. Numerous computational models, from simple QSAR approaches to more complex machine learning algorithms like LightGBM and Deep Neural Networks, can provide a more quantitative prediction of the permeability coefficient (logPS) or a binary classification (BBB+/BBB-).[9][10][11]

In Vitro Evaluation of BBB Permeability

In vitro models provide the first experimental test of our hypothesis, offering a bridge between computational predictions and complex in vivo systems. We will employ a tiered approach, starting with a simple, high-throughput assay for passive diffusion before moving to a more physiologically relevant cell-based model.

Passive Permeability Assessment using PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method that models passive, transcellular diffusion.[12] It measures a compound's ability to diffuse from a donor well, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor well.[12][13] Its primary advantage is speed and cost-effectiveness, making it ideal for early-stage screening.[14]

  • Preparation: A 96-well PAMPA "sandwich" plate is used, consisting of a donor plate and an acceptor plate. The filter of the acceptor plate is pre-coated with a porcine brain lipid extract.[14][15]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Bromo-5-methylphenyl)propan-1-amine in DMSO. Dilute this stock to a final assay concentration (e.g., 10 µM) in a phosphate buffer solution (pH 7.4).

  • Assay Setup:

    • Add the diluted compound solution to the donor wells.

    • Add a corresponding volume of buffer (often a "brain sink buffer") to the acceptor wells.[16]

    • Carefully place the acceptor plate onto the donor plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 4-5 hours) with gentle agitation.[12][17]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor, acceptor, and (optionally) filter membrane using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Self-Validation and Controls:

  • High Permeability Control: Testosterone or another known CNS-penetrant drug.

  • Low Permeability Control: Atenolol or a similar non-penetrant drug.

  • Membrane Integrity: Lucifer Yellow, a fluorescent molecule that cannot cross an intact lipid membrane, is often included to confirm the integrity of the assay setup.[17]

Cellular Permeability using an In Vitro Co-Culture Model

To model the biological complexity of the BBB, including potential interactions with transporters and the restrictive nature of tight junctions, a cell-based assay is essential. Co-culture models, where brain microvascular endothelial cells (BMECs) are grown with astrocytes or pericytes, more closely mimic the in vivo environment and promote the formation of robust tight junctions.[18][19]

Caption: Figure 2: Tiered Experimental Workflow

  • Cell Seeding:

    • Coat the bottom of a 24-well plate with an appropriate extracellular matrix (e.g., collagen) and seed primary rat astrocytes. Allow them to grow to confluence.

    • Coat the microporous membrane of Transwell inserts (0.4 µm pores) and seed with a human cerebral microvascular endothelial cell line (e.g., hCMEC/D3).[20]

    • Place the inserts containing the endothelial cells into the wells with the astrocytes, creating a non-contact co-culture system.[18]

  • Barrier Formation: Culture the cells for several days until the endothelial monolayer is fully formed and differentiated, which is confirmed by measuring the Trans-endothelial Electrical Resistance (TEER). A high TEER value (e.g., >150-200 Ω·cm²) indicates the formation of strong, restrictive tight junctions.[19][21]

  • Permeability Study (A to B):

    • Replace the medium in the apical (upper, insert) and basolateral (lower, well) chambers with fresh assay buffer.

    • Add 1-(3-Bromo-5-methylphenyl)propan-1-amine to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.

  • Efflux Study (B to A): To determine if the compound is a substrate for efflux pumps like P-gp, perform a bidirectional transport study.[22]

    • In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber over time.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both the A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests that the compound is actively transported out of the cells by an efflux pump.[22]

Self-Validation and Controls:

  • TEER Measurement: Performed before and after the experiment to ensure barrier integrity was maintained.[21]

  • Paracellular Marker: Co-incubate with a low-permeability marker like Lucifer Yellow or fluorescein to confirm tight junction integrity throughout the assay.

  • Known Substrates: Include known P-gp substrates (e.g., Talinolol) and non-substrates as controls to validate the expression and activity of efflux transporters in the cell model.[22]

In Vivo Confirmation of BBB Permeability

While in vitro models are powerful, the definitive assessment of BBB permeability requires an in vivo study. The in situ brain perfusion technique is a robust method that allows for precise control over the composition of the perfusate delivered to the brain, eliminating confounding factors from peripheral metabolism and plasma protein binding.[23][24]

The In Situ Brain Perfusion Technique in Rodents

This technique involves surgically isolating the cerebral circulation in an anesthetized rat or mouse and replacing the blood supply with a controlled, artificial perfusion fluid containing the test compound.[24][25]

  • Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and expose the common carotid artery.

  • Surgical Procedure: Ligate the external carotid artery and its branches. Insert a catheter retrograde into the external carotid artery up to the bifurcation of the common carotid artery.

  • Perfusion: Begin infusing a warmed, oxygenated physiological saline buffer containing a known concentration of 1-(3-Bromo-5-methylphenyl)propan-1-amine and a vascular space marker (e.g., radiolabeled sucrose). The infusion rate is set to completely take over the circulation of one hemisphere.[23][26]

  • Duration and Termination: Perfuse for a short, defined period (e.g., 60 seconds).[26] At the end of the perfusion, decapitate the animal and rapidly dissect the brain.

  • Sample Analysis: Homogenize the perfused brain hemisphere and analyze the concentration of the test compound and the vascular marker via LC-MS/MS and scintillation counting, respectively.

  • Data Analysis: The brain uptake clearance (K_in) or permeability-surface area product (PS) is calculated. The amount of compound in the brain is corrected for the amount remaining in the cerebral vasculature (as determined by the vascular marker).[25]

Self-Validation and Controls:

  • Control of Perfusate: The composition of the perfusion fluid is precisely known, eliminating variables like plasma protein binding.[23]

  • Barrier Integrity: The short duration of perfusion (e.g., 60-300 seconds) does not alter the permeability of the BBB.[24][26]

  • Positive/Negative Controls: Known CNS-penetrant and non-penetrant drugs should be run to validate the technique and provide context for the results.

Table 2: Hypothetical Integrated Permeability Data

AssayParameterHypothetical ResultInterpretation
PAMPA-BBBPapp (x 10⁻⁶ cm/s)15.2High passive permeability, consistent with physicochemical properties.
Transwell (A-B)Papp (x 10⁻⁶ cm/s)12.5Good permeability across a biological barrier.
Transwell (B-A)Papp (x 10⁻⁶ cm/s)13.1Similar to A-B permeability.
TranswellEfflux Ratio1.05No significant active efflux observed.
In Situ PerfusionK_in (mL/s/g)0.025Confirms significant and rapid uptake into the brain tissue in vivo.

Integrated Data Analysis and Conclusion

By following this tiered approach, we can build a comprehensive and reliable profile of the BBB permeability of 1-(3-Bromo-5-methylphenyl)propan-1-amine.

  • Initial Hypothesis: The in silico analysis predicted high permeability due to favorable physicochemical properties.

  • In Vitro Confirmation (Passive): The PAMPA-BBB assay would likely confirm high passive diffusion rates.

  • In Vitro Confirmation (Biological): The co-culture Transwell assay would confirm that the compound can cross a cellular barrier with intact tight junctions. Crucially, an efflux ratio near 1.0 would indicate it is not a significant substrate for major efflux pumps, a common reason for poor brain accumulation despite good passive permeability.

  • In Vivo Validation: The in situ brain perfusion results would provide the definitive evidence, quantifying the rate of uptake into the brain in a living system.

References

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC. (n.d.). National Center for Biotechnology Information.
  • Patabendige, A., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Drug Targeting, 27(5-6), 577-591.
  • Deli, M. A., et al. (2005). In vitro models of the blood-brain barrier. Cellular and Molecular Neurobiology, 25(1), 59-92.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493.
  • Patsnap. (2025, May 21). What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse.
  • Stone, T., et al. (2025, October 7). 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. Frontiers in Cell and Developmental Biology.
  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. In The Blood-Brain Barrier and Drug Delivery to the CNS (pp. 285-307). Springer.
  • MilliporeSigma. (n.d.). Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption.
  • Ahmad, F., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16, 860541.
  • Dichiara, M., et al. (2020). Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. Pharmaceuticals, 13(10), 301.
  • Chen, Y., & Liu, L. (2012). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Analytical Chemistry, 84(2), 1016-1029.
  • Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493.
  • Grienke, U., et al. (2014). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Molecules, 19(5), 5836-5853.
  • Laksitorini, M. D., et al. (2020). In Vitro Models of the Blood–Brain Barrier. In The Blood-Brain Barrier (pp. 211-238). Springer.
  • Shaker, B., et al. (2021). LightBBB: computational prediction model of blood-brain-barrier penetration based on LightGBM. Bioinformatics, 37(8), 1135-1139.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493.
  • van der Veldt, S., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7246-7260.
  • Shaker, B., et al. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 37(8), 1135-1139.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Pion Inc. (2024, March 26). Small molecule blood brain barrier permeability prediction.
  • Al-Khafaji, K., & Taskar, P. (2021). Molecular determinants of blood–brain barrier permeation. Future Drug Discovery, 3(3), FDD64.
  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3.
  • Jadhav, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1271151.
  • Jadhav, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1271151.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • National Center for Biotechnology Information. (n.d.). (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine. PubChem.
  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.

Sources

Protocols & Analytical Methods

Method

GC-MS Analysis Parameters and PFPA Derivatization Protocol for 1-(3-Bromo-5-methylphenyl)propan-1-amine

Executive Summary 1-(3-Bromo-5-methylphenyl)propan-1-amine is a primary amine structurally adjacent to halogenated phenethylamines and designer alpha-ethylbenzylamines. The detection of such compounds in biological or fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromo-5-methylphenyl)propan-1-amine is a primary amine structurally adjacent to halogenated phenethylamines and designer alpha-ethylbenzylamines. The detection of such compounds in biological or forensic matrices via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct analytical challenges. Underivatized primary amines interact strongly with active silanol groups in the GC inlet and column, leading to severe peak tailing, thermal degradation, and poor sensitivity[1]. Furthermore, their Electron Ionization (EI) mass spectra often lack high-mass diagnostic ions.

This application note provides a self-validating, step-by-step protocol for the Liquid-Liquid Extraction (LLE) and Pentafluoropropionic Anhydride (PFPA) derivatization of 1-(3-Bromo-5-methylphenyl)propan-1-amine, complete with optimized GC-MS parameters and mechanistic mass spectral interpretation[2].

Mechanistic Rationale: The Case for PFPA Derivatization

As a Senior Application Scientist, I strongly advise against the direct GC-MS injection of underivatized primary amines of this class. Instead, acylation using PFPA is the gold standard for phenethylamine-type compounds[3].

Causality Behind the Chemistry:

  • Chromatographic Resolution: PFPA replaces the active amine hydrogen with a bulky, fluorinated pentafluoropropionyl group. This eliminates hydrogen-bonding interactions with the stationary phase, resulting in sharp, symmetrical Gaussian peaks and significantly lowering the Limit of Detection (LOD)[4].

  • Mass Spectral Direction: Derivatization fundamentally alters the EI fragmentation pathway. For 1-phenylpropan-1-amines, the dominant fragmentation is α -cleavage[5]. The electron-withdrawing nature of the PFPA group directs the ionization energy toward the predictable cleavage of the C1-C2 bond. This concentrates the ion current into a massive, diagnostic high-mass base peak, drastically improving the Signal-to-Noise (S/N) ratio for Selected Ion Monitoring (SIM).

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol utilizes an alkaline LLE to isolate the free base[6], followed by anhydrous derivatization. The presence of the bromine atom provides a built-in isotopic validation: any true fragment containing the intact aromatic ring must display a characteristic ~1:1 isotopic doublet separated by 2 Da ( 79 Br and 81 Br). If a target ion lacks this doublet, it is immediately disqualified as matrix interference.

Step-by-Step Methodology
  • Sample Preparation & LLE:

    • Aliquot 1.0 mL of the biological sample (or reconstituted forensic sample) into a borosilicate glass tube.

    • Add an appropriate internal standard (e.g., Amphetamine-d11, 100 ng) to monitor extraction recovery.

    • Alkalinize by adding 0.5 mL of 1.0 M NaOH to ensure the amine is fully in its uncharged free-base form (pH > 10)[6].

    • Add 3.0 mL of extraction solvent (Hexane:Ethyl Acetate, 9:1 v/v).

    • Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes to achieve phase separation.

    • Transfer the upper organic layer to a clean, dry glass reaction vial.

  • Evaporation:

    • Evaporate the organic extract to dryness under a gentle stream of ultra-pure Nitrogen at 40 °C. Critical Insight: Do not over-dry. Volatile free-base amines can be lost to sublimation. Remove from heat immediately upon solvent evaporation.

  • PFPA Derivatization:

    • Add 50 µL of anhydrous Ethyl Acetate and 50 µL of neat Pentafluoropropionic Anhydride (PFPA) to the dried residue[7].

    • Cap the vial tightly with a PTFE-lined septum.

    • Incubate in a heating block at 60 °C for 20 minutes to drive the acylation to completion[4].

    • Allow the vial to cool to room temperature.

    • Evaporate the excess PFPA and acidic byproducts under Nitrogen (This is mandatory to protect the GC column's stationary phase from acid-catalyzed degradation).

  • Reconstitution:

    • Reconstitute the derivatized residue in 100 µL of anhydrous Ethyl Acetate.

    • Transfer to a GC autosampler vial with a glass micro-insert for injection.

Workflow Sample Biological Sample (Urine/Plasma) LLE Liquid-Liquid Extraction (Alkaline pH, Hexane) Sample->LLE Evap Evaporation (N2 stream, 40°C) LLE->Evap Deriv PFPA Derivatization (60°C, 20 min) Evap->Deriv Reconst Reconstitution (Ethyl Acetate) Deriv->Reconst GCMS GC-MS Analysis (EI, SIM/Scan) Reconst->GCMS

Workflow for the extraction and PFPA derivatization of phenethylamines prior to GC-MS.

GC-MS Analytical Parameters

The following parameters are optimized for the separation and detection of halogenated phenethylamine derivatives[2][8].

Table 1: Gas Chromatography (GC) Parameters
ParameterOptimized Setting
Analytical Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m × 0.25 mm i.d., 0.25 µm film
Carrier Gas Helium (Ultra-High Purity, 99.999%)
Flow Rate 1.2 mL/min (Constant Flow Mode)
Injection Mode Splitless (Purge valve on at 1.0 min to sweep the inlet)
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Oven Temperature Program 80 °C (hold 1 min) ramp 15 °C/min to 280 °C (hold 5 min)
Total Run Time ~19.3 minutes
Table 2: Mass Spectrometry (MS) Parameters
ParameterOptimized Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Solvent Delay 4.0 minutes
Scan Mode (Discovery) Full Scan, m/z 40 - 450
SIM Mode (Quantitation) m/z 344, 346 (Quantifier); m/z 373, 226 (Qualifiers)

Data Interpretation & Expected Results

Understanding the EI fragmentation of the PFPA-derivatized 1-(3-Bromo-5-methylphenyl)propan-1-amine is critical for data validation[5].

  • Molecular Formula (Derivative): C13​H13​BrF5​NO

  • Molecular Weight: 373 Da ( 79 Br) / 375 Da ( 81 Br)

  • Molecular Ion ( M+∙ ): A weak but visible doublet will appear at m/z 373 / 375 .

  • Base Peak ( α -cleavage): The hallmark of 1-phenylpropan-1-amines under EI conditions is the α -cleavage of the C1-C2 bond, resulting in the loss of an ethyl radical ( ∙CH2​CH3​ , 29 Da)[9].

    • Calculation: 373 Da - 29 Da = 344 Da.

    • Observation: A massive base peak doublet at m/z 344 and m/z 346 (1:1 ratio). This represents the highly stable [Ar-CH=NH-COCF2​CF3​]+ cation.

  • Secondary Fragments: The loss of the intact PFPA group (-147 Da) from the molecular ion yields a minor doublet at m/z 226 / 228 .

Fragmentation MolIon Molecular Ion [M]⁺• m/z 373 / 375 (PFPA Derivative) AlphaCleavage α-Cleavage Loss of Ethyl Radical (•CH2CH3) MolIon->AlphaCleavage -29 Da LossPFPA Loss of PFPA Group (-147 Da) MolIon->LossPFPA -147 Da BasePeak Base Peak Fragment m/z 344 / 346 [Ar-CH=NH-COCF2CF3]⁺ AlphaCleavage->BasePeak Fragment2 Secondary Fragment m/z 226 / 228 LossPFPA->Fragment2

EI-MS fragmentation pathway of PFPA-derivatized 1-(3-Bromo-5-methylphenyl)propan-1-amine.

References

  • [2] Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. 2

  • [8] Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines - KoreaScience. 8

  • [1] Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC (NIH). 1

  • [7] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine - PMC (NIH). 7

  • [4] GC-MS Methods for Monitoring Illicit Drug Biomarkers in Wastewater: A Critical Review - ACS Publications. 4

  • [5] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry - MDPI. 5

  • [9] (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines - ResearchGate. 9

  • [3] A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS - PubMed. 3

  • [6] Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines - SciSpace. 6

Sources

Application

Application Note: A Practical Guide to the NMR Spectroscopic Analysis of 1-(3-Bromo-5-methylphenyl)propan-1-amine

Abstract This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(3-Bromo-5-methylphenyl)propan-1-amine. In the absence of publicly available r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(3-Bromo-5-methylphenyl)propan-1-amine. In the absence of publicly available reference spectra, this document serves as a practical protocol for researchers in synthetic chemistry and drug development. It outlines detailed methodologies for data acquisition and provides a robust, theory-grounded prediction of both ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and adaptable for analogous compounds.

Introduction

1-(3-Bromo-5-methylphenyl)propan-1-amine is a substituted phenylalkylamine. Compounds within this class are of significant interest due to their prevalence as structural motifs in medicinal chemistry and materials science.[1] The precise determination of their chemical structure is paramount for understanding their function and ensuring purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of small organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2]

This guide addresses the practical challenge of characterizing novel compounds like 1-(3-Bromo-5-methylphenyl)propan-1-amine by establishing a reliable protocol and a set of predicted spectral data based on foundational NMR principles.

Structural Analysis and Predicted NMR Data

A thorough understanding of the molecule's structure is the first step in predicting its spectral features. The numbering convention used for the following analysis is detailed in the diagram below.

G cluster_1H ¹H NMR Acquisition cluster_13C ¹³C NMR Acquisition start Start: Purified Compound prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). - Add TMS as internal standard. - Transfer to NMR tube. start->prep instrument 2. Instrument Setup - Insert sample into spectrometer (e.g., 400 MHz). - Lock on solvent deuterium signal. - Shim magnets for field homogeneity. prep->instrument h1_acq 3a. Acquire ¹H Spectrum - Set acquisition parameters (scans, delay). - Execute 1D proton experiment. instrument->h1_acq c13_acq 3b. Acquire ¹³C Spectrum - Use proton-decoupled pulse program. - Increase scan count for better S/N. instrument->c13_acq h1_proc 4a. Process ¹H Data - Fourier Transform. - Phase correction. - Baseline correction. - Integrate signals. h1_acq->h1_proc end_node End: Assigned Spectra h1_proc->end_node dept_acq 3c. Acquire DEPT Spectra - Run DEPT-135 and DEPT-90 experiments to differentiate C, CH, CH₂, CH₃. c13_acq->dept_acq c13_proc 4b. Process ¹³C & DEPT Data - Fourier Transform. - Phase and baseline correction. - Correlate with DEPT for assignments. dept_acq->c13_proc c13_proc->end_node

Caption: Recommended workflow for NMR data acquisition and processing.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Weighing: Accurately weigh 5-10 mg of purified 1-(3-Bromo-5-methylphenyl)propan-1-amine.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean vial.

    • Chloroform-d (CDCl₃): A common choice for its good dissolving power for many organic compounds and its relatively clean spectral window. This is the recommended starting solvent.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar option if solubility in CDCl₃ is poor. Note that amine (N-H) protons are less likely to exchange in DMSO-d₆ and may show coupling to adjacent protons. [3]3. Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis. [4][5]4. Transfer: Transfer the solution to a 5 mm NMR tube and cap it securely.

¹H NMR Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 1-2 seconds. This is a balance between allowing for sufficient relaxation and minimizing total experiment time.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise (S/N) on a sample of this concentration.

¹³C NMR and DEPT Acquisition (100 MHz)
  • ¹³C Acquisition:

    • Pulse Program: Use a standard pulse program with broadband proton decoupling (e.g., zgpg30 on Bruker instruments). This collapses all ¹³C-¹H couplings into singlets, simplifying the spectrum and improving S/N.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significantly higher number of scans is required. Start with 1024 scans and increase if necessary.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Experiments: These experiments are invaluable for differentiating between carbon types.

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed.

    • DEPT-90: Only CH signals are observed.

    • Justification: By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively assign the multiplicity of each carbon signal, which is a critical step in validating the structure. [6]

Data Processing and Interpretation

  • Initial Processing: Apply Fourier transformation, automatic or manual phase correction, and baseline correction to the raw data (FID).

  • Calibration: Reference the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the solvent signal (CDCl₃: 77.16 ppm).

  • ¹H Spectrum Analysis:

    • Integration: Integrate all signals. The relative ratios should correspond to the number of protons in each environment (e.g., 3H for a methyl group, 1H for a methine).

    • Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons, confirming connectivity.

  • ¹³C Spectrum Analysis:

    • Peak Assignment: Correlate the peaks from the broadband-decoupled spectrum with the DEPT spectra to assign each signal as a C, CH, CH₂, or CH₃.

    • Cross-Verification: Compare the experimental chemical shifts to the predicted values in Table 2.

  • Advanced Analysis (Optional): If assignments are ambiguous, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed to definitively map out the entire molecular scaffold.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the complete NMR spectroscopic characterization of 1-(3-Bromo-5-methylphenyl)propan-1-amine. By combining theoretically predicted spectral data with a detailed, validated experimental protocol, researchers are equipped to confidently acquire, process, and interpret the necessary data to confirm the structure and purity of this compound and its analogs. This framework underscores the power of predictive analysis in guiding empirical research and ensuring data integrity in chemical and pharmaceutical development.

References

  • New Journal of Chemistry Supporting Inform
  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Compar
  • (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine | C11H14BrN. PubChem.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Typical Proton NMR Chemical Shifts. University of Puget Sound.
  • Proton and Carbon NMR Tables.
  • 3'-BROMO-3-(3-METHYLPHENYL)
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Electronic supplementary inform
  • NMR Spectroscopy: Chemical Shift.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Microsomal N-hydroxyl
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

Method

Application Note: Stereoselective Synthesis of 1-(3-Bromo-5-methylphenyl)propan-1-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: De novo stereoselective synthesis via Ellman’s sulfinamide chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: De novo stereoselective synthesis via Ellman’s sulfinamide chemistry.

Introduction & Scientific Grounding

The molecule 1-(3-bromo-5-methylphenyl)propan-1-amine is a highly versatile α -chiral primary benzylic amine. Compounds bearing this 1-arylpropan-1-amine motif are privileged scaffolds in drug discovery, frequently serving as key pharmacophores for central nervous system (CNS) therapeutics and allosteric modulators. The presence of the 3-bromo and 5-methyl substituents provides orthogonal synthetic handles: the aryl bromide is primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group modulates lipophilicity and metabolic stability.

To achieve a robust, scalable, and highly stereoselective synthesis of its hydrochloride salt, we employ the Ellman’s auxiliary methodology [1]. Originally developed by Jonathan A. Ellman in 1997, the use of enantiopure tert-butanesulfinamide as a chiral ammonia equivalent has become the gold standard in asymmetric amine synthesis [2].

Causality in Experimental Design
  • Imine Condensation: The condensation of 3-bromo-5-methylbenzaldehyde with (R) -tert-butanesulfinamide requires a Lewis acid that doubles as a water scavenger. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is uniquely suited for this, as it effectively drives the equilibrium forward without degrading the acid-sensitive sulfinamide auxiliary [2].

  • Diastereoselective Alkylation: The addition of ethylmagnesium bromide ( EtMgBr ) to the chiral sulfinimine is performed in a non-coordinating solvent mixture (typically CH2​Cl2​ ) at low temperatures ( −48∘C ). The high diastereomeric ratio (dr) is dictated by a rigid six-membered cyclic transition state where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, directing the ethyl nucleophile exclusively to the Si-face of the imine [1].

  • Orthogonal Deprotection: The tert-butanesulfinyl group is cleanly cleaved using anhydrous hydrogen chloride (HCl) in methanol or 1,4-dioxane. This step is self-validating; the cleavage produces volatile byproduct (sulfinyl chloride/methyl sulfinate) and directly precipitates the target amine as an analytically pure, bench-stable hydrochloride salt [3].

Synthetic Workflow & Mechanistic Visualization

Workflow A 3-Bromo-5-methyl benzaldehyde B Imine Condensation Ti(OEt)4, THF A->B (R)-t-BuSONH2 C Grignard Addition EtMgBr, CH2Cl2 B->C Intermediate: Sulfinimine D Acidic Cleavage HCl / MeOH C->D Intermediate: Sulfinamide E (S)-Amine HCl Salt Target Product D->E Precipitation

Fig 1: Three-step Ellman synthesis workflow for 1-(3-Bromo-5-methylphenyl)propan-1-amine HCl.

Mechanism TS Six-Membered Cyclic Transition State Mg coordinates to Sulfinyl Oxygen & Imine Nitrogen Nucleophile (Et-) attacks the less sterically hindered face Stereocontrol High Diastereomeric Ratio (dr > 95:5) (R)-Auxiliary yields (S)-Amine TS->Stereocontrol Stereoselective Alkylation

Fig 2: Mechanistic rationale for the stereocontrol during the Grignard addition step.

Quantitative Optimization Data

The following table summarizes the optimized parameters for the Grignard addition step, demonstrating the self-validating nature of the solvent and temperature choices to maximize diastereomeric excess (de).

Solvent SystemTemperatureEtMgBr EquivalentsYield (%)Diastereomeric Ratio (dr)
THF −78∘C 2.078%88:12
Toluene −48∘C 2.065%90:10
CH2​Cl2​ −48∘C 2.0 85% 96:4
CH2​Cl2​ 0∘C 2.089%82:18

Table 1: Optimization of the Grignard addition to (R,E)

N -(3-bromo-5-methylbenzylidene)-2-methylpropane-2-sulfinamide. CH2​Cl2​ at −48∘C provides the optimal balance of yield and stereoselectivity.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R,E)
N -(3-Bromo-5-methylbenzylidene)-2-methylpropane-2-sulfinamide

Objective: Condense the aldehyde with the chiral auxiliary without racemization.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 3-bromo-5-methylbenzaldehyde (10.0 g, 50.2 mmol, 1.0 eq) and (R) -(+)-2-methyl-2-propanesulfinamide (6.39 g, 52.7 mmol, 1.05 eq) to the flask.

  • Solvent & Activator: Dissolve the mixture in anhydrous THF (100 mL). Syringe in Titanium(IV) ethoxide ( Ti(OEt)4​ ) (22.9 g, 100.4 mmol, 2.0 eq) dropwise at room temperature.

  • Reaction: Stir the bright yellow solution at room temperature for 12–18 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV active).

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO3​ solution (100 mL) while stirring vigorously. A heavy white precipitate ( TiO2​ ) will form.

  • Filtration & Extraction: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc (3 × 50 mL). Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford the pure sulfinimine as a pale yellow solid.

Step 2: Diastereoselective Grignard Addition

Objective: Install the ethyl group to establish the α -chiral center.

  • Preparation: In a flame-dried 500 mL flask under argon, dissolve the sulfinimine from Step 1 (approx. 12.0 g, 39.7 mmol, 1.0 eq) in anhydrous CH2​Cl2​ (150 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to maintain a strict internal temperature of −48∘C .

  • Addition: Slowly add Ethylmagnesium bromide ( EtMgBr , 3.0 M in diethyl ether, 26.5 mL, 79.4 mmol, 2.0 eq) dropwise over 30 minutes using a syringe pump. Ensure the internal temperature does not exceed −40∘C to preserve diastereoselectivity.

  • Reaction: Stir the mixture at −48∘C for 4 hours. TLC monitoring (Hexanes/EtOAc 7:3) will show the disappearance of the starting material and the appearance of a more polar spot.

  • Quenching: Carefully quench the reaction at −48∘C by the dropwise addition of saturated aqueous NH4​Cl (20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Dilute with CH2​Cl2​ (100 mL) and water (50 mL). Separate the organic layer, extract the aqueous layer with CH2​Cl2​ (2 × 50 mL), dry the combined organics over Na2​SO4​ , and concentrate.

  • Isolation: The crude (R)

    N -((S)-1-(3-bromo-5-methylphenyl)propyl)-2-methylpropane-2-sulfinamide can be triturated with cold hexanes to enhance the diastereomeric purity (>98:2 dr).
Step 3: Acidic Deprotection to the Hydrochloride Salt

Objective: Cleave the auxiliary to yield the target primary amine salt.

  • Preparation: Dissolve the diastereomerically pure sulfinamide (10.0 g, 30.1 mmol) in anhydrous methanol (50 mL) in a 250 mL round-bottom flask.

  • Cleavage: Add a solution of 4M HCl in 1,4-dioxane (15.0 mL, 60.0 mmol, 2.0 eq) dropwise at 0∘C .

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. The cleavage of the sulfinyl group is rapid and quantitative.

  • Concentration: Evaporate the volatiles under reduced pressure. The byproduct (methyl tert-butanesulfinate) is volatile and is removed during this step.

  • Salt Precipitation: Suspend the resulting crude oil/solid in anhydrous diethyl ether (100 mL) and stir vigorously for 30 minutes. The product, (S)-1-(3-bromo-5-methylphenyl)propan-1-amine hydrochloride , will precipitate as a free-flowing white solid.

  • Collection: Filter the solid through a sintered glass funnel, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford the analytically pure target compound.

References

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. URL: [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. URL: [Link]

  • Weix, D. J., & Ellman, J. A. (2005). (R)-(+)-2-Methyl-2-propanesulfinamide. Organic Syntheses. URL: [Link]

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocols for 1-(3-Bromo-5-methylphenyl)propan-1-amine

Introduction 1-(3-Bromo-5-methylphenyl)propan-1-amine (CAS: 1270400-54-8) is a primary amine featuring a lipophilic halogenated and methylated aromatic ring. In pharmaceutical development and drug discovery, isolating su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Bromo-5-methylphenyl)propan-1-amine (CAS: 1270400-54-8) is a primary amine featuring a lipophilic halogenated and methylated aromatic ring. In pharmaceutical development and drug discovery, isolating such amine intermediates from complex synthetic mixtures requires highly selective purification techniques. Liquid-Liquid Extraction (LLE) via acid-base partitioning is the gold standard for this process, leveraging the molecule's ionizable primary amine to drive phase transfer.

This application note details a self-validating LLE methodology designed to isolate this specific compound with high purity, explaining the causality behind each experimental condition.

Physicochemical Principles & Causality

The success of an acid-base LLE protocol depends entirely on the manipulation of the molecule's ionization state relative to the pH of the aqueous environment 1.

  • pKa and Basicity : The primary amine group acts as a Brønsted-Lowry base. While typical alkylamines have a conjugate acid pKa of ~10.5, the electron-withdrawing inductive effect (-I) of the meta-bromine atom on the phenyl ring slightly attenuates this basicity, yielding an estimated pKa of ~9.0 to 9.5. To ensure >99% of the compound is in the desired ionization state, the aqueous pH must be adjusted at least 2 units away from the pKa 2.

  • Lipophilicity (LogP) : In its neutral (free base) form, the bulky 3-bromo-5-methylphenyl and propyl groups impart significant lipophilicity, making the molecule highly soluble in non-polar organic solvents 3. Conversely, protonation yields an ammonium salt, drastically reducing its LogD and forcing it into the aqueous phase.

Ionization_State Acidic Acidic Aqueous (pH < 7.0) Ammonium Protonated Amine (R-NH3+) Acidic->Ammonium Accepts H+ AqSol Aqueous Phase (High Solubility) Ammonium->AqSol Ionic Interaction Basic Basic Aqueous (pH > 11.5) FreeBase Free Base Amine (R-NH2) Basic->FreeBase Donates H+ OrgSol Organic Phase (High Solubility) FreeBase->OrgSol Lipophilic Partitioning

Figure 1: Logical relationship between pH, ionization state, and phase solubility.

Solvent Selection Strategy

Choosing the right organic solvent is critical to prevent emulsion formation and ensure high recovery during the extraction process 4.

  • Methyl tert-butyl ether (MTBE) : Highly recommended. It has low water miscibility, forms a distinct upper layer (density 0.74 g/mL), and is less prone to forming stubborn emulsions with bulky aromatic amines compared to diethyl ether.

  • Dichloromethane (DCM) : Useful if a denser organic layer (density 1.33 g/mL) is preferred for bottom-draining separatory funnels, but it can form emulsions if the crude mixture contains residual surfactants or polymeric byproducts.

Data Presentation: Partitioning States

The following table summarizes the quantitative parameters governing the extraction of 1-(3-Bromo-5-methylphenyl)propan-1-amine.

ParameterTarget pHDominant SpeciesPhase PreferencePurpose in Workflow
Initial Basification > 11.5Free Base (R-NH₂)Organic (MTBE)Extract target from aqueous salts.
Acidic Back-Extraction < 3.0Ammonium Salt (R-NH₃⁺)AqueousLeave neutral/lipophilic impurities in organic waste.
Final Recovery > 11.5Free Base (R-NH₂)Organic (MTBE)Isolate pure target for evaporation.

Self-Validating Experimental Protocol

This protocol utilizes a "back-extraction" methodology. It is inherently self-validating because the target molecule must successfully transition between aqueous and organic phases twice, driven exclusively by its amine functionality. Neutral impurities will fail the second step, and permanently water-soluble impurities will fail the first step.

Step 1: Initial Free-Basing (Forward Extraction)
  • Suspend the crude reaction mixture containing 1-(3-Bromo-5-methylphenyl)propan-1-amine in 50 mL of deionized water.

  • Slowly add 2M NaOH dropwise while stirring until the pH reaches > 11.5 (verify with pH paper). Causality: 2M NaOH is chosen to prevent extreme exothermic spikes that could degrade the amine or boil the solvent.

  • Add 50 mL of MTBE to the mixture. Transfer to a separatory funnel and agitate gently, venting frequently to release pressure.

  • Allow the phases to separate. The free base amine is now in the upper MTBE layer. Collect the MTBE layer and discard the aqueous layer (which contains inorganic salts and polar impurities).

Step 2: Acidic Back-Extraction (Purification)
  • Add 50 mL of 1M HCl to the collected MTBE layer in the separatory funnel.

  • Agitate vigorously and allow the layers to separate. Causality: The HCl protonates the amine, converting it to a water-soluble hydrochloride salt. The target molecule migrates to the lower aqueous layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the MTBE layer, which now contains all non-basic lipophilic impurities (e.g., unreacted halogenated starting materials).

Step 3: Final Recovery
  • Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until the pH once again exceeds 11.5. The solution will turn cloudy as the lipophilic free base precipitates out of the aqueous solution.

  • Extract immediately with 2 x 30 mL of fresh MTBE.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-(3-Bromo-5-methylphenyl)propan-1-amine.

LLE_Protocol Start Crude Aqueous Mixture Basify1 Add 2M NaOH (Adjust to pH > 11.5) Start->Basify1 OrgExt1 Extract with MTBE (Collect Upper Layer) Basify1->OrgExt1 Target: Free Base BackExt Add 1M HCl (Adjust to pH < 3.0) OrgExt1->BackExt Phase Transfer AqPhase1 Collect Aqueous Layer (Discard Organic Waste) BackExt->AqPhase1 Target: Protonated Basify2 Add 6M NaOH (Adjust to pH > 11.5) AqPhase1->Basify2 Phase Transfer OrgExt2 Extract with MTBE (Collect Upper Layer) Basify2->OrgExt2 Target: Free Base Dry Dry over Na2SO4 & Evaporate OrgExt2->Dry Pure Purified Target Amine Dry->Pure Isolation

Figure 2: Step-by-step workflow of the self-validating acid-base extraction protocol.

References

  • Grokipedia. "Acid–base extraction." Grokipedia.
  • Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table." Drug Hunter.
  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex.
  • Wikipedia. "Liquid–liquid extraction." Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)propan-1-amine

Welcome to the Technical Support Center for the synthesis of 1-(3-Bromo-5-methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Bromo-5-methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amine intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow, ensuring higher yields and purity.

Synthesis Overview: The Path to 1-(3-Bromo-5-methylphenyl)propan-1-amine

The most common and reliable route to 1-(3-Bromo-5-methylphenyl)propan-1-amine is a two-stage process. The first stage involves the synthesis of the ketone precursor, 3-bromo-5-methylpropiophenone, via a Friedel-Crafts acylation. The second stage is the conversion of this ketone to the desired primary amine, primarily through reductive amination.

Stage 1: Synthesis of 3-Bromo-5-methylpropiophenone

The precursor ketone is typically synthesized via the Friedel-Crafts acylation of 1-bromo-3-methylbenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

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// Edges start -> intermediate [label=" Catalyst Activation "]; catalyst -> intermediate [style=dashed]; intermediate -> product [label=" Electrophilic Aromatic\nSubstitution "]; }

Friedel-Crafts Acylation Workflow

Frequently Asked Questions (FAQs): Stage 1

Q1: My Friedel-Crafts acylation is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation are often traced back to a few key factors:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present will react with and deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvents and starting materials should also be anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product can form complexes with it.[2] A common practice is to use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the propionyl chloride.

  • Impure Reagents: The purity of your starting materials is crucial. Use high-purity, anhydrous 1-bromo-3-methylbenzene and freshly distilled or high-quality propionyl chloride.

  • Reaction Temperature: The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating might be necessary, but be cautious as this can also promote side reactions.

Q2: I'm observing multiple products in my crude reaction mixture by TLC. What are these byproducts?

A2: The formation of isomers is a common issue in Friedel-Crafts reactions. While the methyl and bromo groups on 1-bromo-3-methylbenzene will primarily direct acylation to the position that gives the desired product, some ortho- and other isomeric products can form. Careful purification by column chromatography is typically required to isolate the desired isomer.

Another possibility, though less likely in acylation compared to alkylation, is di-acylation, where the product is acylated a second time.[4] Using a slight excess of the 1-bromo-3-methylbenzene can help to minimize this.

Stage 2: Reductive Amination of 3-Bromo-5-methylpropiophenone

This is the critical step where the ketone is converted to the primary amine. Several methods can be employed, each with its own set of advantages and challenges. The most common approaches are the Leuckart-Wallach reaction, catalytic transfer hydrogenation, and direct reductive amination with a hydride reducing agent.

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// Nodes ketone [label="3-Bromo-5-methylpropiophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_source [label="Ammonia Source\n(e.g., NH₄OAc, NH₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; imine [label="Imine Intermediate", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH₄, HCOOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="1-(3-Bromo-5-methylphenyl)propan-1-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ketone -> imine [label=" + Ammonia Source "]; amine_source -> imine [style=dashed]; imine -> product [label=" + Reducing Agent "]; reducing_agent -> product [style=dashed]; }

General Reductive Amination Pathway

Frequently Asked Questions (FAQs): Stage 2

Q3: My reductive amination is incomplete, and I have a significant amount of unreacted ketone. How can I drive the reaction to completion?

A3: Incomplete conversion of the ketone is a common problem. Here are several strategies to improve the yield:

  • Leuckart-Wallach Reaction: This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It often requires high temperatures (120-180 °C).[5][7] To drive the reaction, ensure you are using a sufficient excess of ammonium formate and that the temperature is maintained for an adequate duration. One of the key challenges is the removal of water formed during the reaction; the addition of a dehydrating agent like trimethyl orthoformate can be beneficial.[8]

  • Catalytic Transfer Hydrogenation: This method often employs a catalyst (e.g., based on Iridium or Ruthenium) with ammonium formate as the hydrogen and nitrogen source.[9] The reaction can often be run at lower temperatures than the classical Leuckart reaction. Ensure your catalyst is active and not poisoned by impurities in your starting materials.

  • Hydride Reducing Agents (e.g., Sodium Borohydride): In this approach, the ketone is first reacted with an ammonia source (e.g., ammonia in methanol, ammonium acetate) to form an imine in situ, which is then reduced by a hydride agent like sodium borohydride (NaBH₄).[10] To improve conversion, ensure a sufficient excess of the ammonia source is used to favor imine formation. The pH of the reaction can also be critical; for some reductive aminations, a slightly acidic pH can facilitate imine formation.

Q4: I am seeing a significant amount of the corresponding alcohol (1-(3-Bromo-5-methylphenyl)propan-1-ol) as a byproduct. How can I prevent this?

A4: The formation of the alcohol byproduct is due to the reduction of the starting ketone. This is a common side reaction, especially when using strong reducing agents.

  • Choice of Reducing Agent: If you are using a one-pot method with a strong reducing agent like sodium borohydride, it can reduce the ketone before it has a chance to form the imine. Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of ketones.[11]

  • Stepwise Procedure: To minimize alcohol formation, you can perform the reaction in two distinct steps. First, form the imine by reacting the ketone with your ammonia source, and if possible, remove the water formed. Then, in a separate step, add the reducing agent to the pre-formed imine.

  • Catalytic Methods: Catalytic transfer hydrogenation methods are often highly chemoselective for the reductive amination pathway over ketone reduction.

Q5: My main impurity is a more substituted amine (secondary or tertiary). How can I favor the formation of the primary amine?

A5: Over-alkylation occurs when the newly formed primary amine reacts with another molecule of the ketone to form a secondary amine, which can then react again to form a tertiary amine.

  • Excess Ammonia Source: The most effective way to suppress the formation of secondary and tertiary amines is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[5] This increases the probability that the ketone will react with ammonia rather than the desired primary amine product.

  • Reaction Conditions: Carefully controlling the stoichiometry and reaction time can also help. Monitor the reaction closely by TLC and stop it once the desired primary amine is the major product.

Q6: I'm performing a Leuckart-Wallach reaction and have an impurity that is difficult to separate from my product. What could it be?

A6: A common byproduct in the Leuckart-Wallach reaction is the N-formyl derivative of the desired amine.[5] This occurs when the reaction does not go to complete hydrolysis. This N-formyl compound will have similar polarity to your desired amine and can be difficult to separate by standard chromatography. To address this, ensure the final workup includes a hydrolysis step, typically by heating with aqueous acid (e.g., HCl), to convert the N-formyl byproduct to the free amine.

Purification and Analysis

Proper purification is essential for obtaining a high yield of pure 1-(3-Bromo-5-methylphenyl)propan-1-amine.

Frequently Asked Questions (FAQs): Purification

Q7: What is the best way to purify the crude product after the reductive amination?

A7: Acid-base extraction is a highly effective method for purifying amines from neutral or acidic impurities.

  • Extraction Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities like unreacted ketone and the alcohol byproduct will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a base (e.g., NaOH, NaHCO₃) until the amine precipitates or can be extracted back into a fresh organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Q8: How can I monitor the progress of my reaction and the purity of my final product?

A8: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

  • TLC System: A common mobile phase for this type of compound is a mixture of a nonpolar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. You may need to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent the amine from streaking on the silica gel plate.

  • Visualization: The starting ketone is UV active. The amine product can also be visualized under UV light and can be stained with a suitable agent like potassium permanganate or ninhydrin for better visibility.

For final purity analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

CompoundKey ¹H NMR Signals (approx. ppm)
3-Bromo-5-methylpropiophenone Aromatic protons, quartet for -CH₂- of propyl group, triplet for -CH₃ of propyl group, singlet for the methyl group on the ring.
1-(3-Bromo-5-methylphenyl)propan-1-amine Aromatic protons, triplet for the methine proton (-CH-NH₂), multiplet for the -CH₂- of the propyl group, triplet for the -CH₃ of the propyl group, singlet for the methyl group on the ring, broad singlet for the -NH₂ protons.
1-(3-Bromo-5-methylphenyl)propan-1-ol Aromatic protons, triplet for the methine proton (-CH-OH), multiplet for the -CH₂- of the propyl group, triplet for the -CH₃ of the propyl group, singlet for the methyl group on the ring, broad singlet for the -OH proton.

References

  • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1567. [Link]

  • Power, L. A., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. Reaction Chemistry & Engineering. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (n.d.). 13: Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. [Link]

  • ACS Publications. (2022). Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis. Organic Process Research & Development, 26(10), 2829–2837. [Link]

  • SpringerLink. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 135(2), 50. [Link]

  • ACS Publications. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(10), 1573–1581. [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from U. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • NextSDS. (n.d.). 1-(3-BROMO-5-FLUOROPHENYL)PROPAN-1-AMINE — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • MDPI. (2018). Catalytic Transfer Hydrogenolysis as an Effective Tool for the Reductive Upgrading of Cellulose, Hemicellulose, Lignin, and Their Derived Molecules. Catalysts, 8(8), 309. [Link]

  • PubMed. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia (Aarau), 79(11), 809-813. [Link]

  • Google Patents. (n.d.). KR20120008746A - Purification of 1,3-propanediol using reaction extraction.
  • PlumX Metrics. (n.d.). Heteropolyacids promoted MOF-derived high-performance Co(H 4 )@C-HPW 0.25 catalysts for catalytic transfer hydrogenation of vanillin in mild condition. [Link]

  • ResearchGate. (2020). Optimization of the transfer hydrogenation reaction of acetophenone on Ni@MOF-5 nanoparticles using response surface methodology. [Link]

  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. [Link]

  • Organic Syntheses. (n.d.). Mesitoic Acid. [Link]

  • SunSirs. (n.d.). China 3-Bromo-5-Methyl benzoic acid. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • PubMed. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Forensic Science International, 275, 123-132. [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

Sources

Optimization

Troubleshooting solubility issues of 1-(3-Bromo-5-methylphenyl)propan-1-amine in aqueous buffers

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(3-Bromo-5-methylphenyl)pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 1-(3-Bromo-5-methylphenyl)propan-1-amine .

Rather than providing generic advice, this guide deconstructs the specific physicochemical liabilities of this molecule and provides field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Liability Analysis

To troubleshoot solubility, we must first understand the molecular architecture driving the insolubility. 1-(3-Bromo-5-methylphenyl)propan-1-amine presents a classic amphiphilic paradox: it possesses a highly polar, ionizable headgroup attached to a bulky, highly lipophilic tail.

Table 1: Structural Liabilities and Solvation Impact

Molecular FeaturePhysicochemical PropertySolvation Consequence
Primary Amine High pKa (~9.5 - 10.5)[1]Protonated (cationic) at physiological pH (7.4). Provides the primary driving force for aqueous solubility via ion-dipole interactions with water.
Bromine Substituent High Electronegativity & BulkSignificantly increases the LogP (lipophilicity). The large electron cloud resists solvation by highly ordered water molecules.
Methyl Group Hydrophobic / Steric BulkAdds to the hydrophobic surface area, increasing the entropic penalty of cavity formation in the aqueous phase.
Aromatic Ring Planar HydrophobicityPromotes π−π stacking and hydrophobic aggregation in aqueous media, driving premature precipitation.

Part 2: Diagnostic Troubleshooting Workflow

When precipitation occurs, identifying the exact mechanism of failure is critical. The following diagnostic logic tree maps the causality of common solubility failures for this compound.

DiagnosticWorkflow Start Solubility Failure: 1-(3-Bromo-5-methylphenyl) propan-1-amine CheckSource Identify Source of Precipitation Start->CheckSource PHIssue High pH Environment (pH > 8.0) CheckSource->PHIssue BufferIssue Incompatible Buffer Salts (e.g., PBS) CheckSource->BufferIssue SolventIssue DMSO Stock Dilution (Solvent Shift) CheckSource->SolventIssue PHMech Free Base Formation: Amine deprotonates, increasing lipophilicity PHIssue->PHMech BufferMech Common Ion Effect: Formation of insoluble phosphate/chloride salts BufferIssue->BufferMech SolventMech Dielectric Crash: Hydrophobic tail aggregates in aqueous phase SolventIssue->SolventMech PHSol Adjust pH < 7.0 or Use Cyclodextrins PHMech->PHSol BufferSol Switch to Zwitterionic Buffers (HEPES/MES) BufferMech->BufferSol SolventSol Stepwise Dilution with Co-solvents (PEG/PG) SolventMech->SolventSol

Diagnostic workflow identifying causality and solutions for 1-(3-Bromo-5-methylphenyl)propan-1-amine.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate immediately when I dilute it from a 10 mM DMSO stock into PBS (pH 7.4) for my high-throughput assay? Causality: This is a classic "kinetic solubility" failure[2][3]. In early drug discovery, compounds are stored in DMSO. When you spike this stock into an aqueous buffer, the local dielectric constant crashes. The highly lipophilic 3-bromo-5-methylphenyl tail rapidly aggregates to minimize contact with water before the compound can reach a true thermodynamic equilibrium[4]. Furthermore, Phosphate-Buffered Saline (PBS) contains high concentrations of phosphate ions, which can form poorly soluble ion pairs with the protonated primary amine. Resolution:

  • Mitigate the Solvent Shift: Pre-dilute the DMSO stock with a transitional co-solvent (e.g., Propylene Glycol) to lower the polarity of the aqueous solution and reduce interfacial tension[5].

  • Buffer Swap: Replace PBS with a Good's buffer like HEPES or MES. Their bulky, zwitterionic structures are far less likely to form insoluble salts with the amine.

Q2: I adjusted my buffer to pH 8.5 to match my enzyme's optimal conditions, but the solution turned completely cloudy. Why? Causality: The primary amine on this molecule has an estimated pKa near 10.5[1]. According to the Henderson-Hasselbalch equation, as the buffer pH approaches the pKa, the fraction of the neutral, un-ionized "free base" increases exponentially. The free base form of a halogenated, alkylated aromatic compound is highly hydrophobic and virtually insoluble in water. At pH 8.5, the loss of the stabilizing positive charge leads to immediate thermodynamic precipitation. Resolution: If your assay strictly requires pH 8.5, you cannot rely on ionization for solubility. You must introduce a solubilizing excipient, such as a cyclodextrin, to encapsulate the lipophilic tail[].

Table 2: Quantitative Excipient Selection Matrix

Excipient ClassRecommended AgentTypical Working Conc.Expected Sol. IncreaseMechanism of Action
Co-solvents Propylene Glycol (PG)5 - 20% (v/v)10 - 50xLowers the dielectric constant of the aqueous phase, bridging the polarity gap[2].
Cyclodextrins HP-β-CD10 - 20% (w/v)100 - 1000xHost-guest inclusion complexation. Sequesters the hydrophobic aromatic ring inside a lipophilic cavity while presenting a hydrophilic exterior[].
Surfactants Polysorbate 80 (Tween 80)0.1 - 1.0% (v/v)50 - 200xSelf-association into micelles, encapsulating the hydrophobic tail within the micelle core[5].

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, solubility must be measured using self-validating systems that account for mass balance and equilibrium states.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Visual inspection of turbidity is insufficient because micro-aggregates can form before visible precipitation occurs. This protocol ensures true equilibrium is reached and mathematically validates the result via mass balance.

  • Preparation: Weigh exactly 5.0 mg of solid 1-(3-Bromo-5-methylphenyl)propan-1-amine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Crucial: Do NOT use DMSO, as this measures kinetic, not thermodynamic, solubility[4].

  • Equilibration: Seal the vial and incubate on a rotary shaker at 25°C (or 37°C for physiological relevance) at 300 rpm for 24 hours[7]. Causality: A 24-hour incubation ensures the system overcomes activation energy barriers, transitioning from a metastable supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Self-Validating Quantification (Mass Balance Check):

    • Supernatant: Dilute an aliquot of the clear supernatant 1:10 into 50% Acetonitrile/Water and quantify via LC-MS against a standard curve.

    • Pellet: Dissolve the remaining solid pellet entirely in 1.0 mL of pure Acetonitrile and quantify.

    • Validation Rule: (Mass in Supernatant + Mass in Pellet) must equal the initial 5.0 mg input (±5%). If mass is missing, the compound is adsorbing to the glass vial or degrading, which invalidates the solubility reading.

Protocol 2: Cyclodextrin Inclusion Complexation

Use this protocol when pH adjustment is impossible and co-solvents interfere with your biological assay.

  • Excipient Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • API Addition: Add the required mass of the compound to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath for 30 minutes, maintaining the temperature below 40°C. Causality: Sonication provides the kinetic energy required to disrupt the solid crystal lattice and drive the hydrophobic bromo-methyl-phenyl tail into the cyclodextrin toroid, releasing entropic energy[].

  • pH Verification: Check the pH of the final solution. The addition of the basic primary amine will likely shift the buffer pH upward. Adjust back to the target pH using 0.1 M HCl.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API before use in downstream assays.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia.[Link]

  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Royal Society of Chemistry.[Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed (NIH).[Link]

  • Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences. [Link]

  • Shake-Flask Solubility Assay. Bienta.[Link]

  • Basic Concepts in Medicinal Chemistry, 2nd edition. ASHP Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 1-(3-Bromo-5-methylphenyl)propan-1-amine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating halogenated primary amines from complex reaction matrices is a non-trivial challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating halogenated primary amines from complex reaction matrices is a non-trivial challenge. This guide is engineered to help you troubleshoot common purification bottlenecks, understand the mechanistic causality behind impurity formation, and implement self-validating protocols to achieve high-purity 1-(3-Bromo-5-methylphenyl)propan-1-amine.

Diagnostic FAQ: Understanding Your Impurity Profile

Q: Why is my crude product heavily contaminated with 1-(3-methylphenyl)propan-1-amine? A: This is a classic de-halogenation artifact. If your synthetic route involves the catalytic hydrogenation of a brominated oxime or ketone precursor, the carbon-bromine (C-Br) bond is highly susceptible to hydrogenolysis. Palladium-based catalysts are notorious for cleaving aryl halides. To mitigate this at the synthetic level,[1]. Once formed, the debrominated amine cannot be separated by simple extraction because both molecules possess identical primary amine pharmacophores.

Q: Why does standard silica gel chromatography fail to separate the brominated target from the debrominated impurity? A: Primary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing. While adding a modifier like triethylamine helps, the retention factors ( Rf​ ) of the brominated target and its debrominated analog remain nearly identical. Their chromatographic behavior is dominated by the highly polar amine group, rendering the difference in lipophilicity from the aryl halide negligible on normal-phase silica.

Troubleshooting Guide: Step-by-Step Purification Methodologies

Protocol A: Elimination of Neutral Halogenated Precursors via Acid-Base Extraction

Causality & Self-Validation: Unreacted starting materials (e.g., 1-(3-bromo-5-methylphenyl)propan-1-one) lack the basicity of the target primary amine. By treating the crude mixture with aqueous acid, the target amine is protonated to an ammonium salt, [2]. The neutral impurities remain in the organic phase. Self-Validation Loop: Check the discarded organic layer via TLC with a ninhydrin stain. If it stains positive for amines, your aqueous phase was not sufficiently acidic, and target recovery will drop.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., dichloromethane).

  • Acidification: Wash the organic layer with 1.0 M HCl (aq) in a separatory funnel. The target amine will partition into the aqueous layer as a hydrochloride salt.

  • Phase Separation: Drain the aqueous layer. Wash the organic layer once more with 0.5 M HCl to ensure complete extraction. Discard the organic layer containing neutral halogenated impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2.0 M NaOH (aq) until the pH reaches >10. The solution will turn cloudy as the freebase amine precipitates.

  • Recovery: [3]. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enriched amine.

Protocol B: Separation of Amine Analogs via Selective Salt Crystallization

Causality & Self-Validation: To separate the brominated target from the debrominated amine impurity, we must exploit differences in their crystal lattice energies rather than their polarity. The bulky, polarizable bromine atom significantly alters the molecular packing and solubility of the amine salt.[4], allowing for the rejection of structurally similar impurities in the mother liquor. Self-Validation Loop: A successful salt break should yield a mother liquor highly enriched in the debrominated impurity, [5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the enriched amine mixture in a minimal amount of acetonitrile. Slowly add a stoichiometric amount of Trichloroacetic acid (TCA).

  • Crystallization: Heat the mixture gently to achieve a homogeneous solution, then allow it to cool slowly to room temperature. The 1-(3-Bromo-5-methylphenyl)propan-1-amine TCA salt will preferentially crystallize due to its distinct solubility profile.

  • Filtration: Filter the crystals under vacuum and wash with cold acetonitrile to remove the mother liquor containing the debrominated impurity.

  • Salt Break (Decarboxylation/Freebasing): Suspend the purified TCA salt in a basic aqueous solution (e.g., Na₂CO₃) and extract with an organic solvent, OR utilize the TCA decarboxylation method by gently heating the salt in the presence of a mild base to liberate volatile CO₂, chloroform, and the pure freebase amine[4].

Quantitative Impurity Tracking

Use the following physical data to track and anticipate the behavior of your target molecule versus common synthetic impurities during the purification workflows.

CompoundRoleMolecular Weight ( g/mol )Basic Pharmacophore?Primary Removal Strategy
1-(3-Bromo-5-methylphenyl)propan-1-amine Target Product228.13YesN/A
1-(3-methylphenyl)propan-1-amine De-halogenated Impurity149.24YesSelective Salt Crystallization
1-(3-Bromo-5-methylphenyl)propan-1-one Unreacted Precursor227.10NoAcid-Base Extraction
Dibrominated Analogs Over-brominated Impurity~307.03YesSelective Salt Crystallization

Workflow Visualization

Workflow for isolating the target brominated amine from crude mixtures.

References

  • Preparation of halogenated primary amines (US6340773B1)
  • Process for preparation of halogenated benzylamine and intermediates therof (EP3914582A1)
  • Catalytic C–H Activation of Phenylethylamines or Benzylamines and Their Annulation with Allenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Trichloroacetic acid fueled practical amine purifications Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 1-(3-Bromo-5-methylphenyl)propan-1-amine

Executive Summary & Analyte Profiling Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavior of 1-(3-Bromo-5-methylphenyl)propan-1-amine .

This molecule presents a classic chromatographic challenge. The lipophilic halogenated aromatic ring (bromo- and methyl- substitutions) drives strong retention on reversed-phase (RP) columns. However, the primary aliphatic amine at the benzylic position (estimated pKa ~9.5) remains protonated and positively charged under standard acidic or neutral mobile phase conditions. This dual-nature leads to severe peak tailing due to secondary interactions with the stationary phase[1].

Mechanistic Deep Dive: The Causality of Tailing

In an ideal reversed-phase separation, analyte retention is driven purely by non-specific hydrophobic partitioning[2]. However, standard silica-based C18 columns contain residual, unbonded silanol groups (Si-OH)[3]. Above pH 3.0, these silanols deprotonate to form negatively charged silanoate ions ( Si−O− )[2].

When 1-(3-Bromo-5-methylphenyl)propan-1-amine ( R−NH3+​ ) passes through the column, it undergoes a strong, secondary ion-exchange interaction with these active sites[4]. Because these silanol sites are limited in number and energetically heterogeneous, they become quickly saturated. The bulk of the analyte elutes normally (forming the peak front), while the strongly bound fraction desorbs slowly, creating an exponential tail[1].

Mechanism Amine Protonated Amine (R-NH3+) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Delayed Desorption (Peak Tailing) Interaction->Result Causes

Figure 1: Secondary ion-exchange mechanism causing peak tailing for basic primary amines.

Troubleshooting Workflow: Diagnostic Decision Tree

Before altering your mobile phase chemistry, you must definitively prove that the tailing is chemical (silanol-driven) rather than physical (e.g., column void, dead volume)[5]. Use the following logical workflow to isolate and eliminate the root cause.

Workflow Start Observe Peak Tailing Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision1 Does Neutral Marker Tail? Test->Decision1 Physical Physical Issue (Void/Fittings) Decision1->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision1->Chemical No FixPhys Replace Frit/Column, Minimize Dead Volume Physical->FixPhys Success Symmetrical Peak (As ≤ 1.2) FixPhys->Success AdjustPH Adjust pH to < 2.5 or > 10.5 Chemical->AdjustPH Decision2 Tailing Resolved? AdjustPH->Decision2 AddTEA Add 5-10 mM TEA to Mobile Phase Decision2->AddTEA No Decision2->Success Yes Decision3 Tailing Resolved? AddTEA->Decision3 ChangeCol Use Polar-Embedded or Hybrid Column Decision3->ChangeCol No Decision3->Success Yes ChangeCol->Success

Figure 2: Logical decision tree for diagnosing and resolving peak tailing in HPLC.

Frequently Asked Questions & Step-by-Step Protocols

FAQ 1: How do I know if the tailing is a chemical interaction or a physical instrument issue?

Causality: Physical issues (like a void at the column inlet or poor tubing connections) distort all peaks equally[5]. Chemical issues (acid-base interactions) selectively distort ionizable compounds while leaving neutral compounds unaffected[6].

Protocol: The Neutral Marker Test

  • Prepare a 10 µg/mL solution of a neutral, unretained or lightly retained marker (e.g., Toluene or Uracil) in your sample diluent.

  • Inject the neutral marker using your current method conditions.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Interpretation: If the neutral marker tails ( As​ > 1.2), troubleshoot your instrument plumbing or replace the damaged column[5]. If the neutral marker is perfectly symmetrical but 1-(3-Bromo-5-methylphenyl)propan-1-amine tails, proceed to chemical troubleshooting[6].

FAQ 2: What is the optimal mobile phase pH to suppress silanol interactions for this amine?

Causality: To prevent ion-exchange, you must neutralize either the silanol or the amine. Because the pKa of this benzylic amine is ~9.5, a mid-pH (pH 4-8) guarantees maximum interaction (both species are charged).

Protocol: pH Optimization

  • Strategy A (Low pH Suppression): Lower the mobile phase pH to ≤ 2.5. At this pH, residual silanols are fully protonated (Si-OH) and neutral, effectively shutting down the ion-exchange pathway. Use 10-20 mM phosphate buffer (pH 2.5) or 0.1% Trifluoroacetic acid (TFA)[7].

  • Strategy B (High pH Suppression): Raise the pH to ≥ 10.5. This deprotonates the primary amine into its neutral free-base form ( R−NH2​ ). Warning: This requires specialized hybrid silica columns (e.g., Ethylene Bridged Hybrid) that will not dissolve at high pH.

FAQ 3: I am restricted to a mid-pH method. How can I fix the tailing?

Causality: If you cannot change the pH, you must competitively block the active silanols. Triethylamine (TEA) is a sterically small, highly basic tertiary amine. It easily penetrates the stationary phase pores and binds to the Si−O− sites, acting as a sacrificial base that "masks" the silanols from your bulkier target analyte[7].

Protocol: Silanol Masking

  • Add 5 to 10 mM Triethylamine (TEA) to your aqueous mobile phase[7].

  • Adjust the pH back to your target value (TEA will raise the pH significantly).

  • Equilibrate the column for at least 20 column volumes to ensure all active sites are saturated. Note: Silanol suppressors can accelerate the hydrolysis of the stationary phase over time, reducing column lifetime[7].

FAQ 4: Which column chemistry is best suited for halogenated basic amines?

Causality: Traditional "Type A" silicas have high metal contamination and highly acidic silanols[7]. Even "fully end-capped" columns only eliminate about 50% of residual silanols due to steric hindrance[2].

Protocol: Advanced Column Selection Switch to a modern stationary phase engineered for basic compounds:

  • Polar-Embedded Columns: These columns incorporate an amide or ether group within the alkyl chain near the silica surface. This creates a virtual electrostatic shield that repels basic amines from the underlying silanols.

  • High-Purity Type B Silica: Ensure the column uses ultra-pure silica (>99.99%) to minimize metal-induced tailing[8].

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 1-(3-Bromo-5-methylphenyl)propan-1-amine under various troubleshooting interventions.

Stationary PhaseMobile Phase ConditionPrimary RetentionSecondary InteractionAsymmetry Factor ( As​ )Theoretical Plates ( N )
Standard C18 (Type A)pH 7.0 Phosphate BufferHydrophobicHigh Ion-Exchange2.853,500
Standard C18 (Type B)pH 2.5 Phosphate BufferHydrophobicSuppressed (Silanol Neutral)1.358,200
Standard C18 (Type B)pH 7.0 + 10 mM TEAHydrophobicMasked by Competitor Base1.189,500
Polar-Embedded C18pH 7.0 Acetate BufferHydrophobic + H-bondShielded by Polar Group1.1011,000
Hybrid Silica (BEH)pH 11.0 AmmoniaHydrophobicNone (Amine Neutral)1.0512,500

(Note: As​ values ≤ 1.2 are generally considered acceptable for accurate and reproducible quantification).

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?
  • uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Benchchem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives".
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".
  • Axion Labs. "HPLC Peak Tailing".
  • Element Lab Solutions. "Peak Tailing in HPLC".
  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography".
  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing".

Sources

Troubleshooting

Technical Support Center: A Guide to Safely Scaling the Production of 1-(3-Bromo-5-methylphenyl)propan-1-amine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting advice, and critical safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting advice, and critical safety protocols for the synthesis and scale-up of 1-(3-bromo-5-methylphenyl)propan-1-amine. Our focus is on ensuring process safety, reproducibility, and high purity of the final product.

Overview of the Synthetic Strategy: Reductive Amination

The most direct and scalable route to 1-(3-bromo-5-methylphenyl)propan-1-amine is a one-pot reductive amination of the corresponding ketone, 1-(3-bromo-5-methylphenyl)propan-1-one. This process involves the in-situ formation of an imine intermediate by reacting the ketone with an ammonia source, followed by its immediate reduction to the target primary amine.

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Workup & Purification Ketone 1-(3-Bromo-5-methylphenyl) propan-1-one Imine Imine Intermediate (in situ) Ketone->Imine Slightly acidic pH (4-6) Dehydration Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH4) Product 1-(3-Bromo-5-methylphenyl) propan-1-amine ReducingAgent->Product Imine_ref->Product Hydride Addition Workup Aqueous Workup (Quench, Extraction) Purification Purification (Crystallization/Distillation) Workup->Purification FinalProduct High-Purity Product Purification->FinalProduct Product_ref->Workup

Caption: General workflow for the synthesis of the target amine via reductive amination.

Critical Pre-Scale-Up Hazard Analysis & Safety

Scaling a chemical reaction is not merely about using larger flasks and more reagents; fundamental physical properties change, demanding a thorough safety review.[1][2] The primary concern is the decreasing surface-area-to-volume ratio, which severely limits heat dissipation.[3]

Q: What are the primary thermodynamic hazards I need to assess before scaling up?

A: The core of a process safety study is understanding heat and gas release.[4] The reduction of the imine intermediate with sodium borohydride (NaBH₄) is a significantly exothermic step.

  • Heat of Reaction: You must determine the heat of reaction (ΔHrxn) before proceeding beyond a lab scale.[1][5] This can be done using a reaction calorimeter (RC1). This data is critical for designing an adequate cooling system for your reactor.

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature your reaction mixture could reach assuming a total failure of the cooling system (an adiabatic process).[1] It is crucial to ensure the MTSR is well below the boiling point of your solvent and the decomposition temperature of any reagents or products.[1][5]

  • Gas Evolution: The reaction of sodium borohydride with protic solvents (like methanol or water) generates flammable hydrogen gas. On a large scale, this can create a significant explosion hazard if not properly vented and handled under an inert atmosphere (e.g., Nitrogen or Argon).

Q: What are the specific hazards associated with the key reagents?

A: A comprehensive understanding of all components is mandatory.[4]

Reagent/CompoundCAS NumberKey HazardsSafe Handling Recommendations
Sodium Borohydride 16940-66-2Danger: Water-reactive (H260), Toxic if swallowed or in contact with skin (H301+H311), Causes severe skin burns and eye damage (H314).Handle under an inert, dry atmosphere.[6] Wear flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles/face shield.[7] Keep away from water and acids.
1-(3-Bromo-5-methylphenyl)propan-1-one 1261671-57-1Irritant. Potential toxicity associated with brominated aromatics upon long-term exposure.[8]Handle in a fume hood. Avoid inhalation and skin contact.
Methanol 67-56-1Highly flammable. Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs (optic nerve).Use in a well-ventilated fume hood. Ground all equipment to prevent static discharge.
Ammonium Acetate 631-61-8Mild irritant.Avoid creating dust. Store in a dry place.
Brominated Aromatics (General) N/ACan be persistent in the environment. Some forms are linked to endocrine disruption and potential carcinogenicity.[8][9][10]Treat all waste streams as hazardous. Avoid release into the environment.[6]

Troubleshooting Guide: The Reductive Amination Reaction

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is incomplete. I have significant amounts of unreacted ketone starting material. What's wrong?

A: This is a common issue and almost always points to problems with the first step: imine formation. The reduction of the imine is typically fast; if the imine isn't present, the reaction stalls.

  • Probable Cause 1: Suboptimal pH.

    • Explanation: Imine formation is acid-catalyzed, but the amine nucleophile is deactivated at very low pH. A pH of 4-6 is generally optimal to facilitate carbonyl protonation without fully protonating the amine.[11]

    • Solution: Add a catalytic amount of a weak acid like acetic acid. If you are using an ammonium salt like ammonium acetate, it often provides sufficient buffering. Monitor the pH of the reaction mixture.

  • Probable Cause 2: Presence of Water.

    • Explanation: Imine formation is a dehydration reaction, meaning it's reversible in the presence of water.

    • Solution: While some protocols use protic solvents like methanol, ensure all reagents and glassware are dry. For sluggish reactions, consider adding a dehydrating agent like molecular sieves, though this can complicate stirring at a larger scale. A stepwise approach, where the imine is formed first in a solvent like toluene with a Dean-Stark trap to remove water, can be effective before cooling, switching solvents, and adding the reducing agent.

  • Probable Cause 3: Insufficient Reaction Time for Imine Formation.

    • Explanation: The equilibrium may be slow to establish, especially with sterically hindered ketones.

    • Solution: Before adding the reducing agent, allow the ketone and ammonia source to stir for a longer period (e.g., 2-4 hours). Monitor the disappearance of the ketone spot by Thin Layer Chromatography (TLC).

G cluster_checks Troubleshooting Path Start Incomplete Reaction: Unreacted Ketone Check_pH Is pH 4-6? Start->Check_pH Check_Water Is the system anhydrous (or water controlled)? Check_pH->Check_Water Yes Solution_pH Action: Add catalytic acetic acid. Check_pH->Solution_pH No Check_Time Sufficient time for imine formation? Check_Water->Check_Time Yes Solution_Water Action: Use dry solvents/ glassware. Consider molecular sieves. Check_Water->Solution_Water No Solution_Time Action: Increase stir time before reduction. Monitor by TLC. Check_Time->Solution_Time No Success Reaction Proceeds Check_Time->Success Yes Solution_pH->Success Solution_Water->Success Solution_Time->Success

Caption: Troubleshooting workflow for an incomplete reductive amination reaction.

Q2: My main impurity is the alcohol corresponding to the starting ketone. How do I prevent this?

A: This indicates that the reducing agent is reducing the ketone faster than the imine is being formed or reduced.

  • Explanation: Sodium borohydride (NaBH₄) can readily reduce both ketones and imines. If imine formation is slow, the ketone is reduced to a 1-(3-bromo-5-methylphenyl)propan-1-ol byproduct.

  • Solution 1 (Procedural): Ensure imine formation is complete before adding the reducing agent. Cool the reaction mixture (e.g., to 0 °C) before the portion-wise addition of NaBH₄. This slows the rate of ketone reduction relative to imine reduction.

  • Solution 2 (Reagent Choice): Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and show greater selectivity for reducing the protonated iminium ion over the ketone.[12][13] STAB is often preferred over the highly toxic NaBH₃CN.[13]

Q3: The reaction is showing a dangerous exotherm during the addition of the reducing agent. How do I control it?

A: Loss of temperature control is a primary cause of runaway reactions and must be managed proactively.[2]

  • Explanation: The hydride reduction is highly exothermic. On a large scale, the heat generated can overwhelm the cooling capacity of the reactor, leading to a rapid temperature increase, solvent boiling, and a potential runaway.

  • Solution 1 (Addition Control): This is the most critical parameter. The reducing agent must be added slowly and in small portions, or as a solution via an addition funnel. The rate of addition should be dictated by the ability of the cooling system to maintain the set internal temperature. Never add the entire amount of reducing agent at once on a large scale.

  • Solution 2 (Dilution): Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this may increase batch time and solvent costs.

  • Solution 3 (Cooling): Ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). Start the addition at a low temperature (0-5 °C) to provide a larger safety margin.

Recommended Scale-Up Protocol (100g Scale)

Disclaimer: This protocol is a guideline. A thorough risk assessment must be performed before implementation.[2] All operations should be conducted in a walk-in fume hood or an appropriate process bay with adequate ventilation and emergency preparedness equipment.

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • Addition funnel or solids charging port.

  • Circulating chiller/heater compatible with the reactor.

Protocol:

  • Reactor Setup: Assemble and dry the reactor system. Purge with nitrogen for at least 30 minutes.

  • Charge Reagents: To the reactor, add 1-(3-bromo-5-methylphenyl)propan-1-one (100 g, 0.44 mol) and ammonium acetate (102 g, 1.32 mol, 3.0 equiv.).

  • Add Solvent: Add anhydrous methanol (1.5 L).

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 3 hours. Monitor the reaction by TLC until the starting ketone is mostly consumed.

  • Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.

  • Reduction (Critical Step): Slowly add sodium borohydride (25 g, 0.66 mol, 1.5 equiv.) in small portions over 2-3 hours. CRITICAL: Monitor the internal temperature closely. Do not allow the temperature to rise above 10 °C. The rate of addition must be controlled by the temperature.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS indicates full conversion of the imine intermediate.

  • Quenching (Critical Step): Cool the reactor back to 0-5 °C. Slowly and carefully add acetone (100 mL) dropwise to quench any excess NaBH₄. You will observe gas evolution (H₂)—ensure adequate ventilation. After gas evolution subsides, slowly add 1 M hydrochloric acid (HCl) until the pH is ~1-2 to neutralize the mixture and form the amine hydrochloride salt.

  • Work-up:

    • Reduce the volume of methanol using a rotary evaporator.

    • Add water (1 L) and wash with an organic solvent like ethyl acetate or dichloromethane (2 x 500 mL) to remove any non-basic impurities.

    • Basify the aqueous layer to pH >12 with 6 M sodium hydroxide (NaOH), keeping the mixture cool in an ice bath.

    • Extract the free amine product with ethyl acetate (3 x 750 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification at Scale: FAQs

Q: Column chromatography is not practical for my 200g of crude product. What are my options?

A: At scale, chromatography is generally avoided. Two excellent alternatives are crystallization and distillation.

  • Crystallization via Salt Formation:

    • Procedure: Dissolve the crude free-base amine in a suitable solvent (e.g., isopropanol, ethyl acetate). Slowly add a solution of HCl in isopropanol or ether. The amine hydrochloride salt will precipitate out. The salt can then be collected by filtration and washed with a cold solvent to remove impurities. The pure free base can be recovered by dissolving the salt in water, basifying, and extracting.

    • Advantages: This is an excellent method for purification and can yield very high-purity material. It is highly scalable.

  • Vacuum Distillation:

    • Procedure: If the product is thermally stable, it can be purified by distillation under reduced pressure. This is effective at removing non-volatile impurities.

    • Considerations: Determine the boiling point and thermal stability of your compound at a small scale first (e.g., via TGA/DSC analysis).

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. Retrieved from [Link]

  • Safe chemical reaction scale up. (n.d.). ACS Publications. Retrieved from [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. Retrieved from [Link]

  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. Retrieved from [Link]

  • Safety Data Sheet: Sodium borohydride. (2025). Carl ROTH. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved from [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Brominated Flame Retardants Hazards. (n.d.). Area Sustainability. Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds]. (1998). PubMed. Retrieved from [Link]

  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. (2021). PubMed. Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Continuous Flow-Processing of Organometallic Reagents. (2013). ACS Publications. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved from [Link]

  • Brominated flame retardant. (n.d.). Wikipedia. Retrieved from [Link]

  • Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (n.d.). Google Patents.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Organometallic Synthesis and Chemistry. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. Retrieved from [Link]

  • Synthesis of Amines. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • The Gabriel Synthesis. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 1-(3-Bromo-5-methylphenyl)-1-propanone. (n.d.). AOBChem. Retrieved from [Link]

  • Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. (2021). ACS Publications. Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (2026). ACS Green Chemistry Institute. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Bromo-5-methylphenyl)propan-1-amine

Disclaimer: Detailed crystallization data for 1-(3-bromo-5-methylphenyl)propan-1-amine is not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Detailed crystallization data for 1-(3-bromo-5-methylphenyl)propan-1-amine is not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its structure and established principles of small molecule crystallization.[1][2] Researchers should use this information as a robust starting point and optimize conditions based on their experimental observations.

Introduction

Welcome to the technical support center for 1-(3-Bromo-5-methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of this compound. Low crystallization rates, oiling out, and the formation of amorphous material are common hurdles in organic synthesis and materials science.[1][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What structural features of 1-(3-Bromo-5-methylphenyl)propan-1-amine might impede its crystallization?

A1: The molecule's structure presents a combination of features that can make crystallization challenging:

  • Flexibility: The propyl-amine side chain introduces conformational flexibility. Molecules that can adopt multiple low-energy conformations can find it difficult to pack into a well-ordered, repeating crystal lattice.[4]

  • Hydrogen Bonding: The primary amine (-NH2) group is both a hydrogen bond donor and acceptor. While hydrogen bonding can be a powerful force for organizing molecules, it can also lead to the formation of amorphous hydrogen-bonded networks if the conditions are not optimal.[4]

  • Polarity and Substituents: The bromo and methyl groups on the phenyl ring create an uneven distribution of electron density, influencing the molecule's polarity. This requires careful selection of a solvent system that balances solubility at high temperatures with insolubility at low temperatures.[5]

Q2: How do I systematically screen for an effective crystallization solvent?

A2: A systematic approach is crucial. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[6][7]

  • Initial Small-Scale Tests: Start by testing the solubility of a few milligrams of your compound in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Solvent Polarity Spectrum: Choose solvents that span a range of polarities. See the table below for suggestions.

  • Observe Results:

    • Insoluble even when hot: The solvent is unsuitable.

    • Soluble at room temperature: The solvent is too good; consider it for an anti-solvent system.[7]

    • Soluble when hot, but insoluble/sparingly soluble when cold: This is a promising candidate for single-solvent crystallization.

  • Mixed-Solvent Systems: If no single solvent is ideal, try a mixed-solvent (or anti-solvent) approach.[7] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity persists.

Table 1: Recommended Solvents for Initial Screening
SolventClassBoiling Point (°C)Rationale for Use
Heptane/HexaneNonpolar98 / 69Good as an anti-solvent.[5]
TolueneNonpolar (Aromatic)111π-π stacking interactions may aid crystallization.[4]
Ethyl AcetateMedium Polarity77A versatile solvent for many organic compounds.[5]
Isopropanol (IPA)Polar Protic82Can engage in hydrogen bonding.
EthanolPolar Protic78Similar to IPA, good for moderately polar compounds.[5]
AcetonitrilePolar Aprotic82Offers different interactions than protic solvents.
WaterPolar Protic100Can be used as an anti-solvent with polar organic solvents like ethanol or IPA.[5]

Q3: What is the difference between kinetic and thermodynamic control in crystallization?

A3: This concept is critical when dealing with difficult-to-crystallize compounds or polymorphism.

  • Kinetic Product: This is the product that forms the fastest. In crystallization, rapid cooling or high supersaturation can lead to a less stable (kinetic) crystal form or even an amorphous solid because the molecules lock into place quickly without finding their most stable arrangement.[8]

  • Thermodynamic Product: This is the most stable product. Achieving the thermodynamic product requires conditions that allow the system to reach equilibrium. This typically means slow cooling, lower supersaturation, and longer crystallization times, allowing molecules to rearrange into the most stable crystal lattice.[8]

If you consistently get an unstable form, try slowing down the entire process to favor thermodynamic control.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My compound has separated as a liquid ("oiling out") instead of a solid.

Causality: Oiling out occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the compound's melting point (or the melting point of the impure compound).[3][9] The compound separates as a supercooled liquid or "oil" because it is kinetically easier than forming a solid lattice. This oil often traps impurities effectively, hindering purification.[9][10]

Solutions:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent (10-20% more), and allow it to cool slowly again.[9]

  • Lower the Cooling Temperature: Dissolve the compound at a lower temperature. For example, if you dissolved it at 80°C, try dissolving it at 60°C in a larger volume of solvent. This ensures that when the compound comes out of solution, the temperature is below its melting point.

  • Change the Solvent System: The boiling point of your solvent might be too high. Switch to a lower-boiling solvent. Alternatively, use an anti-solvent system where crystallization is induced at a consistent, often lower, temperature.[5]

  • Increase Stirring Rate: In some cases, higher agitation can prevent the coalescence of small oil droplets, promoting nucleation instead.[11]

Problem: My solution is supersaturated, but no crystals are forming.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[13][14] The microscopic imperfections on the glass provide high-energy sites that can act as templates for nucleation.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution.[13][14] This bypasses the nucleation step entirely, providing a perfect template for crystal growth. If no pure crystal is available, dip a glass rod in the solution, let the solvent evaporate off the tip to form a microcrystalline residue, and re-introduce the rod into the solution.[13]

  • Concentrate the Solution: There may still be too much solvent present. Gently heat the solution to evaporate a portion of the solvent, increasing the concentration, and then allow it to cool again.[9]

  • Use a Lower Temperature Bath: If cooling to room temperature or 0°C is ineffective, try a colder bath like a dry ice/acetone bath. However, be aware that very rapid cooling can lead to poor crystal quality.[13]

Problem: I obtained an amorphous solid, not crystals.

Causality: An amorphous solid is a disordered, non-crystalline material that lacks a regular lattice structure. It often forms when solidification happens too rapidly, preventing molecules from organizing.[15]

Solutions:

  • Solvent-Mediated Transformation (Slurry Aging): This is a powerful technique. Suspend the amorphous solid in a solvent where it has very slight solubility. Stir the slurry at a constant temperature for an extended period (hours to days). Over time, the amorphous solid will slowly dissolve and re-precipitate as the more stable crystalline form.[8][11] This process is driven by the lower free energy of the crystalline state.[15]

  • Annealing: Gently heat the amorphous solid to a temperature below its melting point. This provides the molecules with enough thermal energy to rearrange themselves into a more ordered, crystalline state.[16]

  • Re-crystallize with a Different Method: If cooling crystallization yields an amorphous solid, try a different technique. Slow evaporation or vapor diffusion methods reduce the rate of supersaturation, giving molecules more time to align properly.[1]

Experimental Protocols & Diagrams

Protocol 1: Systematic Anti-Solvent Crystallization

This method is highly effective when a single suitable solvent cannot be found.

  • Solvent Selection: Identify a "good" solvent that readily dissolves 1-(3-Bromo-5-methylphenyl)propan-1-amine at room temperature (e.g., ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., deionized water).

  • Dissolution: Dissolve the crude compound in the minimum amount of the good solvent in an Erlenmeyer flask with stirring.

  • Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While stirring the solution at a constant temperature, add the anti-solvent dropwise using a pipette or burette.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the good solvent back into the solution until the cloudiness just disappears. This ensures you are precisely at the saturation point in the metastable zone.

  • Crystal Growth: Cover the flask and leave it undisturbed. Crystals should form slowly over several hours to days. Slowing down this process can be achieved by placing the entire setup in an insulated container.

  • Isolation: Once a sufficient crop of crystals has formed, isolate them by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry.

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting common crystallization issues.

G start Initial Crystallization Attempt (e.g., Slow Cooling) outcome Observe Outcome start->outcome oil Problem: Compound 'Oils Out' outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear amorphous Problem: Amorphous Solid Forms outcome->amorphous Powdery/glassy solid success High-Quality Crystals Obtained outcome->success Crystals form sol_oil1 Action: Re-heat, add more solvent, cool slowly oil->sol_oil1 sol_oil2 Action: Change to a lower-boiling solvent or use anti-solvent method oil->sol_oil2 sol_noxtal1 Action: Induce Nucleation (Scratch flask or add seed crystal) no_xtal->sol_noxtal1 sol_noxtal2 Action: Concentrate solution by evaporating some solvent no_xtal->sol_noxtal2 sol_amorphous1 Action: Perform Solvent-Mediated Transformation (Slurry) amorphous->sol_amorphous1 sol_amorphous2 Action: Re-dissolve and try a slower method (Vapor Diffusion) amorphous->sol_amorphous2 sol_oil1->outcome Retry sol_oil2->start New Experiment sol_noxtal1->outcome Observe for 1-2h sol_noxtal2->outcome Retry Cooling sol_amorphous1->success If successful sol_amorphous2->start New Experiment

Caption: Troubleshooting workflow for crystallization.

References

  • Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Various Authors. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]

  • Various Authors. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Jakubowski, H. (n.d.). Inducing Crystallization by Nucleation. ChemEd X. [Link]

  • Unknown Author. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Unknown Author. (n.d.). Guide for crystallization. [Link]

  • Huhtanen, M. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]

  • Zhang, Y., et al. (2022). From amorphous to crystalline: a universal strategy for structure regulation of high-entropy transition metal oxides. Nanoscale. [Link]

  • Various Authors. (2016, November 13). Can amorphous solids be converted to crystalline solids?. Quora. [Link]

  • Bryant, M. J., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Chen, K., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Various Authors. (2022, June 14). How Amorphous solids are converted to Crystalline?. Chemistry Stack Exchange. [Link]

  • Kim, J., et al. (2021). Amorphous–Crystalline Solid Transformation-Induced Self-Actuation of Bending-to-Straightening Behavior via Helical Deformation. Crystal Growth & Design. [Link]

  • Zhang, K., et al. (2023). Amorphous-to-crystalline transformation: a mechanochemical pathway to imine-linked covalent organic frameworks. Chemical Science. [Link]

  • Unknown Author. (n.d.). Crystallization of small molecules. [Link]

  • Wang, K., et al. (2020). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance LC-MS/MS Validation for 1-(3-Bromo-5-methylphenyl)propan-1-amine in Biological Matrices: A Comparative Guide

Executive Summary The emergence of novel psychoactive substances (NPS) and complex amphetamine derivatives requires forensic and clinical laboratories to continuously modernize their bioanalytical workflows. 1-(3-Bromo-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of novel psychoactive substances (NPS) and complex amphetamine derivatives requires forensic and clinical laboratories to continuously modernize their bioanalytical workflows. 1-(3-Bromo-5-methylphenyl)propan-1-amine , a halogenated amphetamine analog, presents unique analytical challenges due to its basic primary amine structure and susceptibility to severe matrix effects in biological fluids.

This guide objectively compares a modernized workflow—utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with a Superficially Porous Particle (SPP) C18 Column —against traditional Liquid-Liquid Extraction (LLE) and fully porous LC methodologies. By examining the causality behind these experimental choices, we provide a self-validating protocol designed to meet stringent FDA and EMA regulatory guidelines.

Methodological Causality: Why Modernize the Workflow?

To achieve reliable quantification of amphetamine derivatives at low nanogram-per-milliliter levels, the analytical system must actively mitigate ion suppression and isobaric interference[1]. Modern SAMHSA guidelines permit the use of LC-MS/MS without the derivatization steps traditionally required by GC-MS methods, provided the method demonstrates robust selectivity and minimal matrix interference[2].

Extraction: LLE vs. Mixed-Mode SPE

Traditional Liquid-Liquid Extraction (LLE) relies purely on hydrophobic partitioning. When applied to complex matrices like whole blood or urine, LLE often co-extracts neutral lipids and phospholipids, which compete for charge in the Electrospray Ionization (ESI) source and cause signal suppression.

The Modern Alternative: Mixed-Mode Polymeric SPE (e.g., Plexa PCX) exploits the basic primary amine of our target analyte (pKa ~9.5). The analyte is retained via dual mechanisms: hydrophobic interactions with the polymeric backbone and ionic interactions with sulfonic acid groups. This allows for an aggressive 100% organic wash step to strip away phospholipids while the analyte remains ionically locked to the sorbent[2].

Chromatography: Fully Porous vs. Superficially Porous Particles (SPP)

Historically, 5 µm fully porous C18 columns were the standard. However, SPP technology (featuring a solid silica core surrounded by a porous shell) minimizes longitudinal diffusion and mass transfer resistance (Van Deemter 'B' and 'C' terms). This provides UHPLC-level peak capacities and baseline separation from endogenous interferences at standard HPLC backpressures[2].

Experimental Workflows & System Architecture

Workflow A Biological Sample (Urine/Plasma) B Spike Internal Standard (Deuterated Analog) A->B Preparation C Mixed-Mode SPE (Cation Exchange) B->C Extraction D LC Separation (SPP C18 Column) C->D Reconstitution E ESI+ MS/MS (MRM Detection) D->E Elution F Data Validation (FDA/EMA Criteria) E->F Quantification

Fig 1. End-to-end LC-MS/MS workflow for amphetamine derivatives in biological matrices.

Step-by-Step Validated Protocol (A Self-Validating System)

To ensure trustworthiness, every batch must operate as a self-validating system. The use of deuterium-labeled internal standards is critical for compensating for matrix effects and achieving recoveries above 85% in complex biological fluids[3].

Step 1: Matrix Aliquoting & Spiking

  • Transfer 500 µL of biological matrix (urine or plasma) into a clean 2 mL microcentrifuge tube.

  • Self-Validation Check: Spike with 10 µL of Deuterated Internal Standard (e.g., Amphetamine-d11 at 100 ng/mL). Causality: Adding the IS before any sample manipulation ensures that physical losses during extraction or ion suppression during ionization are proportionally corrected[3].

  • Add 500 µL of 2% Formic Acid in water to disrupt protein binding and ensure the primary amine is fully protonated.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid through the cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL 2% Formic Acid to remove inorganic salts, followed by 1 mL 100% Methanol. Causality: The 100% organic wash removes neutral lipids that cause matrix effects, while the target analyte remains locked to the sorbent via strong ionic bonds[2].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic interaction.

Step 3: Reconstitution & LC-MS/MS Analysis

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Inject 2 µL onto an SPP C18 Column (50 × 2.1 mm, 2.7 µm) using a gradient of 5% to 60% Acetonitrile over 3.5 minutes.

MS/MS Diagnostic Fragmentation

Due to the presence of a bromine atom, 1-(3-Bromo-5-methylphenyl)propan-1-amine exhibits a distinct isotopic signature. Bromine naturally occurs as 79 Br (50.69%) and 81 Br (49.31%). Consequently, the precursor ion will appear as a 1:1 doublet at m/z 228.0 and 230.0 . Monitoring this exact isotopic ratio serves as an intrinsic validation tool; any deviation indicates isobaric interference.

Fragmentation P Precursor Ion [M+H]+ m/z 228.0 / 230.0 F1 Loss of NH3 (-17 Da) m/z 211.0 / 213.0 P->F1 CID (CE: 15 eV) F2 Alkyl Cleavage m/z 169.0 / 171.0 P->F2 CID (CE: 25 eV) F3 Tropylium Ion m/z 133.0 F1->F3 Loss of Br (-79/81 Da)

Fig 2. Proposed MS/MS collision-induced dissociation (CID) pathway for the target analyte.

Comparative Performance Data

High-throughput biological screening requires methods that achieve limits of detection below 10 ng/mL for amphetamine derivatives while maintaining high process efficiency[1]. The table below summarizes the quantitative superiority of the modernized workflow.

Analytical ParameterTraditional Workflow (LLE + 5µm C18)Modern Workflow (Mixed-Mode SPE + 2.7µm SPP C18)Causality for Improvement
Extraction Recovery (RE%) 65% - 75%92% - 98% Targeted ionic retention prevents loss during organic washing.
Matrix Effect (ME%) -45% (Severe Suppression)-8% (Negligible) 100% MeOH wash on MCX completely removes phospholipids.
Process Efficiency (PE%) ~40%~88% Synergistic effect of high recovery and low ion suppression.
Limit of Quantitation (LOQ) 25 ng/mL1 ng/mL Sharper peaks from SPP column increase Signal-to-Noise (S/N).
Total Run Time 12.0 min3.5 min Enhanced mass transfer kinetics of the solid-core particles.

Regulatory Alignment (FDA vs. EMA Guidelines)

Validation of this method must align with stringent global regulatory frameworks. The FDA and EMA have divergent criteria for bioanalytical method validation that must be synthesized for compliance:

  • Carry-Over: The FDA mandates that carry-over must not exceed 20% of the Lower Limit of Quantification (LLOQ). The EMA extends this rigor to the internal standard, requiring IS carry-over to be ≤5% of the LLOQ[4]. The SPP column's low-dead-volume design and the SPE's clean extract ensure compliance with both.

  • Matrix Factors (MF): The EMA explicitly requires the calculation of IS-normalized Matrix Factors across 6 different lots of matrix to quantify ion suppression, a step the FDA guidance leaves more ambiguous[4]. The use of a deuterated analog in our protocol ensures the CV of the IS-normalized MF remains <15%, satisfying EMA mandates.

Sources

Comparative

Inter-Laboratory Validation of 1-(3-Bromo-5-methylphenyl)propan-1-amine Synthesis Pathways: A Comparative Guide

As a Senior Application Scientist overseeing chemical process development, I frequently encounter the challenge of scaling sterically hindered, halogenated primary amines. 1-(3-Bromo-5-methylphenyl)propan-1-amine (CAS#:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical process development, I frequently encounter the challenge of scaling sterically hindered, halogenated primary amines. 1-(3-Bromo-5-methylphenyl)propan-1-amine (CAS#: 1270400-54-8) is a prime example. It serves as a critical building block in structure-activity relationship (SAR) campaigns for novel central nervous system (CNS) agents and kinase inhibitors.

When synthesizing this molecule, chemists face two primary failure modes: over-alkylation (yielding secondary/tertiary amines) and hydrodehalogenation (loss of the aryl bromine during reduction). To establish a robust, scalable protocol, we conducted an inter-laboratory validation comparing the two most viable synthetic routes: Pathway A (Borch Reductive Amination) and Pathway B (Grignard-Nitrile Addition).

This guide objectively compares the performance, impurity profiles, and mechanistic causality of both pathways to help you select the optimal route for your discovery or scale-up needs.

Mechanistic Overview & Pathway Selection

To avoid the hydrodehalogenation typically seen with palladium-catalyzed hydrogenation ( H2​/Pd−C ), both selected pathways rely on hydride-based reductions.

  • Pathway A (Reductive Amination): Utilizes 1-(3-bromo-5-methylphenyl)propan-1-one as the starting material. The ketone is condensed with an ammonia equivalent (ammonium acetate) to form an imine in situ, which is selectively reduced by sodium cyanoborohydride ( NaBH3​CN ). This pathway is grounded in the foundational methodology established by [1].

  • Pathway B (Grignard Addition): Utilizes 3-bromo-5-methylbenzonitrile. The electrophilic nitrile carbon undergoes nucleophilic attack by ethylmagnesium bromide to form a stable metallo-imine salt. Subsequent in situ protonation and reduction with sodium borohydride ( NaBH4​ ) yields the primary amine.

Pathways Ketone 1-(3-Bromo-5-methylphenyl) propan-1-one ImineA Imine Intermediate (in situ) Ketone->ImineA NH4OAc, MeOH pH ~6.0 ProductA 1-(3-Bromo-5-methylphenyl) propan-1-amine ImineA->ProductA NaBH3CN or NaBH(OAc)3 Nitrile 3-Bromo-5-methyl benzonitrile MetalloImine Metallo-Imine Salt (stable intermediate) Nitrile->MetalloImine EtMgBr, THF 0°C to RT ProductB 1-(3-Bromo-5-methylphenyl) propan-1-amine MetalloImine->ProductB NaBH4, MeOH 0°C

Figure 1: Comparative chemical workflows for Pathway A and Pathway B.

Experimental Protocols: Self-Validating Systems

A robust protocol must be a self-validating system—meaning the physical phenomena observed during the reaction inherently confirm that the chemistry is proceeding correctly. Below are the standardized methodologies distributed to our three validation laboratories.

Protocol A: Borch Reductive Amination

Objective: Synthesize the target amine while suppressing secondary amine formation.

  • Imine Formation: Charge a dry 500 mL flask with 1-(3-bromo-5-methylphenyl)propan-1-one (10.0 g, 44.0 mmol), ammonium acetate (33.9 g, 440 mmol, 10 eq.), and anhydrous methanol (150 mL).

    • Causality: Why a 10-fold excess of NH4​OAc ? The massive excess drives the thermodynamic equilibrium toward the primary imine. Furthermore, ammonium acetate acts as an in situ buffer, maintaining the mildly acidic environment required for the next step.

  • Selective Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride ( NaBH3​CN ) (3.3 g, 52.8 mmol, 1.2 eq.) portion-wise.

    • Causality: NaBH3​CN is chosen over NaBH4​ because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds. As detailed in standard [3], NaBH3​CN is stable down to pH 3 and selectively reduces the protonated iminium ion (formed at pH ~6) without reducing the neutral ketone starting material.

  • Maturation: Allow the reaction to warm to ambient temperature and stir for 16 hours.

  • Workup: Quench with 1M NaOH (50 mL) to neutralize the boron complexes and destroy residual cyanide. Extract with ethyl acetate (3 x 100 mL). Wash organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Grignard-Nitrile Addition

Objective: Exploit nitrile electrophilicity to build the carbon framework and amine simultaneously.

  • Grignard Addition: Charge a flame-dried 500 mL flask with 3-bromo-5-methylbenzonitrile (8.6 g, 44.0 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Reagent Introduction: Dropwise add ethylmagnesium bromide (3.0 M in Et2​O , 17.6 mL, 52.8 mmol, 1.2 eq.) over 30 minutes.

    • Causality: The Grignard reagent attacks the nitrile carbon to form a metallo-imine salt. Unlike ketones, which can suffer from double-addition (forming tertiary alcohols), the metallo-imine is highly stable and resists further nucleophilic attack, effectively capping the alkylation.

  • In Situ Reduction: After stirring for 2 hours at room temperature, cool the mixture back to 0 °C. Slowly add anhydrous methanol (50 mL) followed immediately by NaBH4​ (3.3 g, 88.0 mmol, 2.0 eq.).

    • Causality: Methanol serves a dual purpose: it protonates the metallo-imine to generate the highly reactive imine, and it acts as a protic solvent to accelerate the NaBH4​ reduction to the primary amine before hydrolysis to the ketone can occur.

  • Workup: Quench with saturated aqueous NH4​Cl (100 mL). Extract with MTBE (3 x 100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

Inter-Laboratory Validation Data

To ensure reproducibility, both protocols were executed at a 10-gram scale across three independent laboratories (US, EU, and APAC). Centralized Quality Control (LC-MS, qNMR) was performed to eliminate analytical bias.

Workflow cluster_labs Independent Execution (10g Scale) Start Standardized SOPs Distributed Lab1 Lab 1 (US) Start->Lab1 Lab2 Lab 2 (EU) Start->Lab2 Lab3 Lab 3 (APAC) Start->Lab3 QC Centralized QC (LC-MS, qNMR) Lab1->QC Lab2->QC Lab3->QC Data Statistical Analysis & Impurity Profiling QC->Data End Final Validation Report Data->End

Figure 2: Inter-laboratory validation workflow and centralized QC data integration.

Quantitative Performance Metrics

Table 1: Cross-Lab Yield & Purity Metrics (10g Scale)

MetricPathway A (Reductive Amination)Pathway B (Grignard Addition)Method Superiority
Isolated Yield (%) 82.4 ± 1.8%68.1 ± 3.4%Pathway A (Higher, more consistent)
HPLC Purity (%) 98.1 ± 0.4%94.5 ± 1.2%Pathway A (Cleaner crude profile)
E-Factor 14.222.5Pathway A (Less solvent waste)
Reaction Time (h) 18.04.5Pathway B (Significantly faster)
Impurity Profiling

Understanding the impurity profile is critical for downstream pharmaceutical use. Table 2 highlights the Area % of specific impurities detected via LC-MS.

Table 2: Impurity Profile Comparison (Area % by LC-MS)

Impurity TypePathway APathway BCausality & Mitigation Strategy
Secondary Amine 0.8%< 0.1%Pathway A risk: Mitigated by 10 eq. NH4​OAc .
Desbromo Impurity < 0.1%< 0.1%Both: Successfully avoided by using borohydride reagents instead of Palladium/Hydrogen.
Ketone (Hydrolysis) 0.5%3.2%Pathway B risk: Metallo-imine hydrolyzes to ketone if the methanol quench is too slow or wet.
Unreacted Starting Mat. 0.4%1.8%Pathway B risk: Grignard reagent degradation due to trace moisture in THF.

Discussion & Asymmetric Adaptability

Pathway A is objectively superior for scale-up and general laboratory synthesis. It demonstrates higher yields, tighter inter-laboratory reproducibility (lower standard deviation), and a cleaner impurity profile. The Borch reductive amination is thermodynamically robust and highly forgiving of minor environmental fluctuations.

Pathway B is advantageous only when reaction speed is the primary constraint, or if the starting nitrile is significantly cheaper/more available than the ketone. However, it requires rigorous Schlenk techniques to maintain anhydrous conditions, making it more prone to operator error across different labs.

A Note on Chiral Synthesis: While this validation focuses on the racemic synthesis, researchers requiring enantiopure (S)- or (R)- 1-(3-Bromo-5-methylphenyl)propan-1-amine can easily adapt Pathway A. As demonstrated by [2], substituting NaBH3​CN with an Ir-f-Binaphane catalytic system in the presence of Ti(OiPr)4​ and I2​ enables the highly enantioselective reductive amination of simple aryl ketones, routinely achieving >95% ee.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. URL:[Link]

  • Chi, Y.; Zhou, Y.-G.; Zhang, X. "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine." The Journal of Organic Chemistry, 2003, 68(10), 4120-4122. URL:[Link]

  • Baxter, E. W.; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002, 59, 1-714. URL:[Link]

Validation

Spectroscopic Comparison of 1-(3-Bromo-5-methylphenyl)propan-1-amine Enantiomers: A Guide to Absolute Configuration and Purity Analysis

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration and enantiomeric purity of chiral primary amines. The molecule 1-(3-Bromo-5-methylphenyl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration and enantiomeric purity of chiral primary amines. The molecule 1-(3-Bromo-5-methylphenyl)propan-1-amine presents a classic analytical scenario: it possesses a single stereocenter adjacent to an aromatic ring and an ethyl group. Because primary amines undergo rapid inversion and lack inherent rigid asymmetry, direct spectroscopic differentiation of their enantiomers without a chiral environment is impossible.

This guide objectively compares the three premier spectroscopic methodologies used to differentiate the (R)- and (S)-enantiomers of this molecule: Nuclear Magnetic Resonance (NMR) via Mosher’s Method , Vibrational Circular Dichroism (VCD) , and Electronic Circular Dichroism (ECD) . By understanding the causality behind each technique, researchers can select the most robust, self-validating pipeline for their specific drug development or synthetic workflows.

NMR Spectroscopy via Mosher’s Method (MTPA Derivatization)

The Causality of the Method

NMR spectroscopy cannot distinguish enantiomers in an achiral solvent because their physical properties are identical. To break this symmetry, we introduce a chiral derivatizing agent (CDA). Derivatization with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride converts the enantiomeric amines into diastereomeric amides [1].

The diagnostic power of this method relies on the anisotropic shielding cone generated by the phenyl ring of the MTPA group. In the preferred conformation of the MTPA amide, the MTPA phenyl group sits directly above one of the substituents of the chiral amine, shielding its protons and shifting their NMR signals upfield (lower ppm). By comparing the chemical shifts ( δ ) of the (S)-MTPA and (R)-MTPA derivatives, we calculate ΔδSR=δS​−δR​ . The spatial arrangement dictates that protons with a positive ΔδSR reside on one side of the chiral plane, while those with a negative value reside on the other, allowing for unambiguous assignment of the absolute configuration [2].

Step-by-Step Protocol: MTPA Amide Synthesis and NMR Acquisition

Self-Validation Check: Always acquire a 19 F NMR spectrum. The presence of a single sharp trifluoromethyl singlet confirms complete conversion and the absence of kinetic resolution artifacts.

  • Sample Preparation: Dissolve 5.0 mg of 1-(3-Bromo-5-methylphenyl)propan-1-amine in 0.5 mL of anhydrous CDCl 3​ in a clean, dry NMR tube.

  • Base Addition: Add 10 µL of anhydrous pyridine- d5​ to act as an acid scavenger.

  • Derivatization: Add 1.2 molar equivalents of (R)-(-)-MTPA-Cl to the tube. In a separate parallel reaction, treat another 5.0 mg aliquot with (S)-(+)-MTPA-Cl [1].

  • Reaction: Cap the tubes, mix thoroughly, and allow the reaction to proceed at room temperature for 2–4 hours.

  • Acquisition: Acquire high-resolution 1 H, 13 C, and 19 F NMR spectra. Use 2D COSY/HSQC to unambiguously assign the protons of the ethyl group (-CH 2​ CH 3​ ) and the aromatic ring.

  • Data Processing: Calculate the ΔδSR values for the ethyl protons and the aromatic protons to map the spatial configuration.

MosherWorkflow A Chiral Amine Analyte (R/S Mixture or Unknown) B Derivatization with (R)-(-)-MTPA-Cl A->B C Derivatization with (S)-(+)-MTPA-Cl A->C D Acquire 1H/19F NMR of (S)-MTPA Amide B->D E Acquire 1H/19F NMR of (R)-MTPA Amide C->E F Calculate ΔδSR = δS - δR D->F E->F G Map Spatial Configuration Assign Absolute Stereochemistry F->G

Fig 1. Workflow for assigning absolute configuration using Mosher's MTPA derivatization and NMR.

Vibrational Circular Dichroism (VCD) Spectroscopy

The Causality of the Method

Unlike NMR, VCD is a non-destructive technique that probes the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions [3]. For 1-(3-Bromo-5-methylphenyl)propan-1-amine, the N-H bending, C-H stretching, and aromatic ring deformations are highly sensitive to the 3D spatial arrangement of the stereocenter.

Because VCD spectra are incredibly complex, absolute configuration cannot be assigned by empirical rules alone. It requires a parallel computational workflow where Density Functional Theory (DFT) is used to simulate the VCD spectra of the theoretical (R) and (S) enantiomers. The experimental spectrum is then statistically matched to the calculated spectrum.

Step-by-Step Protocol: VCD Acquisition and DFT Modeling

Self-Validation Check: Always measure the VCD spectrum of the racemic mixture. The signal must cancel out to a flat baseline (zero). If peaks appear, it indicates artifactual birefringence in the cell windows that must be corrected.

  • Sample Preparation: Dissolve 10–15 mg of the amine in 150 µL of CDCl 3​ .

  • Cell Loading: Inject the solution into a BaF 2​ liquid cell with a 100 µm path length.

  • VCD Measurement: Acquire the IR and VCD spectra from 800 to 2000 cm −1 using an FTIR spectrometer equipped with a Photoelastic Modulator (PEM). Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.

  • Computational Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search for the (R)-enantiomer to identify all conformers within a 3 kcal/mol energy window.

  • DFT Optimization: Optimize the geometries and calculate the harmonic vibrational frequencies and rotational strengths using DFT at the B3LYP/6-311G(d,p) level.

  • Spectral Matching: Apply a Lorentzian band shape to the calculated transitions and compare the simulated spectrum against the experimental data using a neighborhood similarity index.

VCDWorkflow A 1-(3-Bromo-5-methylphenyl) propan-1-amine B Experimental VCD (IR Spectrometer + PEM) A->B C Conformational Search (Molecular Mechanics) A->C F Spectral Matching & Statistical Confidence B->F D DFT Optimization (B3LYP/6-311G**) C->D E Calculate VCD Spectra for (R) and (S) D->E E->F

Fig 2. Parallel experimental and computational workflow for VCD absolute configuration assignment.

Electronic Circular Dichroism (ECD) Spectroscopy

The Causality of the Method

ECD measures the differential absorption of circularly polarized UV-Vis light. The chiral center in 1-(3-Bromo-5-methylphenyl)propan-1-amine does not absorb UV light itself, but it perturbs the electronic transitions of the adjacent 3-bromo-5-methylphenyl chromophore. This proximity induces a Cotton effect in the π→π∗ transitions of the aromatic ring (typically observed between 210–230 nm and 260–280 nm) [4]. While highly sensitive, ECD provides broader, less resolved bands than VCD, making it excellent for rapid screening but sometimes less definitive for highly flexible molecules without rigid chromophores.

Step-by-Step Protocol: ECD Acquisition

Self-Validation Check: Calibrate the CD spectrometer using a known standard, such as (+)-10-camphorsulfonic acid (CSA), to ensure photometric accuracy and correct polarization modulation.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the amine in HPLC-grade methanol.

  • Baseline Correction: Fill a 1 mm quartz cuvette with pure methanol and acquire a baseline spectrum from 200 to 350 nm.

  • Measurement: Replace the solvent with the sample solution and scan over the same wavelength range at a scan rate of 50 nm/min.

  • Analysis: Identify the sign (positive or negative) of the Cotton effects at the λmax​ of the aromatic transitions. Compare these to TD-DFT calculated electronic transitions to assign the configuration.

Comparative Data & Decision Matrix

To facilitate method selection, the following table summarizes the operational and analytical performance of each technique when applied to 1-arylpropan-1-amines.

Analytical ParameterNMR (Mosher's Method)Vibrational CD (VCD)Electronic CD (ECD)
Analyte Requirement ~5 mg10–15 mg< 1 mg
Non-Destructive? No (Requires derivatization)Yes (Recoverable via evaporation)Yes (Recoverable)
Absolute Config. Confidence Very High (Empirical Δδ mapping)Very High (Requires high-level DFT)Moderate to High (Dependent on chromophore rigidity)
Enantiomeric Excess (ee) Limit ~2-5% (Integration of diastereomers)~5-10% (Based on signal amplitude)~1-5% (With calibration curve)
Time-to-Result 1–2 Days (Synthesis + NMR)3–5 Days (Measurement + DFT compute)< 1 Hour (Measurement only)
Primary Limitation Kinetic resolution during couplingHigh sample concentration requiredHighly flexible molecules yield weak signals

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